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  • Product: 1,3-Dimethylbut-3-enyl acetate
  • CAS: 67845-37-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylbut-3-enyl Acetate

Abstract This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylbut-3-enyl acetate, a valuable ester with potential applications in the fragrance and flavor industries. The document outlin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylbut-3-enyl acetate, a valuable ester with potential applications in the fragrance and flavor industries. The document outlines a robust two-step synthetic pathway, commencing with the synthesis of the precursor alcohol, 1,3-dimethylbut-3-en-1-ol, via a Grignard reaction, followed by its subsequent acetylation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and optimization of this synthesis.

Introduction

1,3-Dimethylbut-3-enyl acetate is an organic ester characterized by a branched, unsaturated six-carbon backbone. Its structure is analogous to other well-known terpene-derived acetates utilized in the fragrance industry, suggesting its potential for novel scent profiles.[1] The synthesis of such esters is a fundamental exercise in organic chemistry, often involving the formation of a carbon-carbon bond to construct the alcohol precursor, followed by an esterification reaction.

This guide will detail a reliable and scalable synthetic route to 1,3-dimethylbut-3-enyl acetate, focusing on field-proven methodologies and explaining the causality behind the selection of reagents and reaction conditions. The synthesis is divided into two primary stages:

  • Synthesis of 1,3-Dimethylbut-3-en-1-ol: A Grignard reaction is employed to create the carbon skeleton of the target molecule. Specifically, the nucleophilic addition of isopropenylmagnesium bromide to propionaldehyde will be detailed.[2][3]

  • Acetylation of 1,3-Dimethylbut-3-en-1-ol: The precursor alcohol is then converted to the final acetate ester using acetic anhydride, a common and efficient acetylating agent. The use of a catalyst to promote this transformation will also be discussed.[4][5]

Synthesis of the Precursor Alcohol: 1,3-Dimethylbut-3-en-1-ol

The cornerstone of this synthesis is the creation of the C-C bond that establishes the basic framework of the target molecule. A Grignard reaction is an exemplary method for this purpose, offering high yields and stereochemical control under the appropriate conditions.[3]

Reaction Pathway and Mechanism

The synthesis of 1,3-dimethylbut-3-en-1-ol is achieved through the nucleophilic attack of the Grignard reagent, isopropenylmagnesium bromide, on the electrophilic carbonyl carbon of propionaldehyde. The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the desired alcohol.

G cluster_0 Grignard Reaction Isopropenylmagnesium bromide CH₂=C(CH₃)MgBr Intermediate [Alkoxide Intermediate] Isopropenylmagnesium bromide->Intermediate + Propionaldehyde Propionaldehyde CH₃CH₂CHO Alcohol 1,3-Dimethylbut-3-en-1-ol Intermediate->Alcohol + H₃O⁺ (Workup) Workup H₃O⁺

Caption: Overall workflow for the Grignard reaction synthesis of 1,3-dimethylbut-3-en-1-ol.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
Isopropenylmagnesium bromideC₃H₅BrMg145.300.5 M solution in THF, moisture-sensitive.[2]
PropionaldehydeC₃H₆O58.08Flammable liquid, pungent odor.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ether solvent.
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution for workup.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent.
Detailed Experimental Protocol
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Addition: 100 mL of a 0.5 M solution of isopropenylmagnesium bromide in THF (50 mmol) is transferred to the reaction flask via cannula under a positive pressure of nitrogen.[2]

  • Aldehyde Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2.9 g (50 mmol) of propionaldehyde in 20 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude alcohol is then purified by fractional distillation to yield 1,3-dimethylbut-3-en-1-ol.

Synthesis of 1,3-Dimethylbut-3-enyl Acetate

The final step in the synthesis is the acetylation of the precursor alcohol. This esterification is readily achieved using acetic anhydride in the presence of a suitable catalyst.

Reaction Pathway and Mechanism

The hydroxyl group of 1,3-dimethylbut-3-en-1-ol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is facilitated by a catalyst, such as 4-(dimethylamino)pyridine (DMAP), which activates the acetic anhydride.[4]

G cluster_1 Acetylation Alcohol 1,3-Dimethylbut-3-en-1-ol Acetate 1,3-Dimethylbut-3-enyl acetate Alcohol->Acetate + Acetic Anhydride + DMAP Acetic_Anhydride (CH₃CO)₂O DMAP DMAP (catalyst) Acetic_Acid CH₃COOH Acetate->Acetic_Acid (byproduct)

Caption: Workflow for the acetylation of 1,3-dimethylbut-3-en-1-ol.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
1,3-Dimethylbut-3-en-1-olC₆H₁₂O100.16Liquid.
Acetic AnhydrideC₄H₆O₃102.09Corrosive, lachrymator.
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Toxic solid, catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, solvent.
1 M Hydrochloric AcidHCl36.46Aqueous solution for washing.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.
Detailed Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask is charged with 5.0 g (50 mmol) of 1,3-dimethylbut-3-en-1-ol, 50 mL of anhydrous dichloromethane, and 0.61 g (5 mmol) of DMAP.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath, and 5.6 g (55 mmol) of acetic anhydride is added dropwise with stirring.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched by the addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ester is then purified by vacuum distillation to yield 1,3-dimethylbut-3-enyl acetate.[6][7]

Data Summary and Expected Yields

StepPrecursorsReagentsSolventCatalystExpected Yield
Alcohol Synthesis Isopropenyl bromide, Magnesium, Propionaldehyde-THF-60-70%
Acetylation 1,3-Dimethylbut-3-en-1-olAcetic AnhydrideDichloromethaneDMAP85-95%

Conclusion

The synthesis of 1,3-dimethylbut-3-enyl acetate can be reliably achieved through a two-step process involving a Grignard reaction to form the precursor alcohol, followed by a DMAP-catalyzed acetylation. The methodologies presented in this guide are based on well-established and robust organic transformations, ensuring a high degree of success for researchers in the field. Careful attention to anhydrous conditions during the Grignard reaction and appropriate purification techniques are critical for obtaining a high yield of the pure product.

References

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Retrieved from [Link]

  • Chen, M., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1234567. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3,3-dimethyl-1-butanol.
  • Hernandez, D., & Plata, R. E. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1,3-Dimethyl-3-phenylbutyl acetate. The Ingredient Directory. Retrieved from [Link]

  • MDPI. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molbank, 2018(4), M1013. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Apiyo, D. O., et al. (2012). Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate. Food and Chemical Toxicology, 50, S56-S63. Retrieved from [Link]

  • Zhang, T., et al. (2010). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2010(1), 55-57. Retrieved from [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 1,3-dimethylbut-3-enyl isobutyrate, CAS Registry Number 80118-06-5. Food and Chemical Toxicology, 143, 111511. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 1,3-DIENES FROM ALKYNES AND ETHYLENE: ACETIC ACID 2-METHYLENE-3-PHENETHYLBUT-3-ENYL ESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of esters.
  • Iowa State University Digital Repository. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [https://jcggdb.jp/GlycoPOD/protocolShow.action?node=O-acetylation using acetic anhydride in pyridine]([Link] using acetic anhydride in pyridine)

  • ResearchGate. (n.d.). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,3-Dimethylbut-3-enyl Acetate

Abstract The stereochemical configuration of a molecule is a cornerstone of its biological activity, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of a molecule is a cornerstone of its biological activity, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical analysis of 1,3-Dimethylbut-3-enyl acetate, a molecule whose structural features present a compelling case study in chirality. We will dissect its molecular architecture, identify its stereogenic center, and elucidate the resulting stereoisomerism. Furthermore, this document outlines robust, field-proven experimental workflows for the analytical resolution of its enantiomers and the definitive determination of their absolute configurations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemistry in molecular analysis and development.

Molecular Structure and Stereochemical Analysis

A rigorous examination of a molecule's stereochemistry begins with an unambiguous understanding of its two-dimensional and three-dimensional structure.

Structural Elucidation and IUPAC Nomenclature

The name "1,3-Dimethylbut-3-enyl acetate" is a common descriptor that, while functional, deviates from strict IUPAC nomenclature. A systematic construction of the molecule reveals a more precise identity. The structure contains a single stereogenic center, a carbon atom bonded to four distinct substituent groups, which is the fundamental prerequisite for chirality.[1][2]

The correct IUPAC name for this structure is 4-methylpent-4-en-2-yl acetate . The chiral center is located at the C2 position, the carbon atom to which the acetate group is ester-linked.

The four distinct groups attached to the C2 stereocenter are:

  • An acetate group (-O-C(=O)CH₃)

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A 2-methylprop-2-en-1-yl group (-CH₂-C(CH₃)=CH₂)

Enantiomerism in 4-methylpent-4-en-2-yl acetate

Due to the presence of a single chiral center, the molecule exists as a pair of stereoisomers known as enantiomers.[3] These enantiomers are non-superimposable mirror images of each other, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. They share identical physical properties such as boiling point, density, and solubility in achiral solvents, but differ in their interaction with plane-polarized light (optical activity) and their binding affinities with other chiral molecules, such as biological receptors.

The relationship between the (R) and (S) enantiomers is depicted below.

Caption: (R) and (S) enantiomers of 4-methylpent-4-en-2-yl acetate.

Implications of Chirality in a Pharmacological Context

In drug development and biological research, the differential effects of enantiomers are of paramount importance. The Easson-Stedman hypothesis posits that a more potent enantiomer engages with its biological target (e.g., an enzyme or receptor) through at least three points of interaction. Its mirror image, being sterically different, cannot achieve the same complementary fit, resulting in lower or different activity.

Therefore, a racemic mixture (a 1:1 mixture of both enantiomers) is effectively a combination of two distinct substances. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to undesirable side effects (the distomer). This necessitates the separation and independent evaluation of each stereoisomer to establish a clear safety and efficacy profile.

Experimental Workflow: Chiral Separation and Analysis

Resolving a racemic mixture into its constituent enantiomers is a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, reproducibility, and scalability.

Protocol: Enantioselective HPLC Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-methylpent-4-en-2-yl acetate from a racemic mixture.

Causality of Method Selection: The success of chiral HPLC hinges on the selection of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile. They form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The choice of a normal-phase mobile system (e.g., hexane and an alcohol modifier like isopropanol) provides a non-polar environment that enhances the crucial hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

Instrumentation and Materials:

  • HPLC System with a pump, autosampler, column compartment, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

  • Racemic 4-methylpent-4-en-2-yl acetate standard.

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with the mobile phase.

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase (e.g., 98:2 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Elution and Detection: Perform an isocratic elution. Monitor the eluent at a wavelength of 210 nm, where the acetate carbonyl group exhibits UV absorbance.

  • Data Analysis: The resulting chromatogram should display two distinct, well-resolved peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer.

Self-Validation: The protocol's integrity is confirmed by a stable baseline, reproducible retention times across multiple injections, and a resolution factor (Rs) greater than 1.5 between the two enantiomeric peaks, ensuring accurate quantification.

Caption: Workflow for the chiral resolution of enantiomers via HPLC.

Determination of Absolute Configuration

While chiral HPLC separates the enantiomers, it does not identify which peak corresponds to the (R)-isomer and which to the (S)-isomer. Determining the absolute configuration requires a subsequent analytical procedure. The modified Mosher's method is a powerful NMR-based technique for this purpose.[4]

Principle: This method involves converting the separated chiral alcohols (obtained via hydrolysis of the acetate esters) into new esters using a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of protons near the original stereocenter, the absolute configuration can be unequivocally assigned.

Protocol Summary: Mosher's Ester Analysis
  • Hydrolysis: Separately hydrolyze the collected fractions of each enantiomer (from HPLC) to yield the corresponding chiral alcohols, (R)- and (S)-4-methylpent-4-en-2-ol.

  • Derivatization: React each alcohol enantiomer with both (R)-MTPA chloride and (S)-MTPA chloride to form diastereomeric MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R,R)- and (S,R)-diastereomers (and/or the (R,S) and (S,S) pair).

  • Configuration Assignment: Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values, when mapped onto a conformational model of the MTPA ester, reveals the absolute configuration of the original alcohol.

Conclusion

The molecule commonly known as 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate) is a chiral compound possessing a single stereocenter at the C2 position. It therefore exists as a pair of (R) and (S) enantiomers. For any application in the fields of drug development, flavor chemistry, or materials science, it is imperative to recognize the distinct nature of these stereoisomers. The well-established analytical workflows of chiral HPLC for separation and Mosher's method for absolute configuration assignment provide a robust framework for the complete stereochemical characterization of this and other chiral molecules, ensuring scientific rigor and regulatory compliance.

References

  • Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. MDPI. Available at: [Link]

  • 5.6: Compounds with More Than One Chirality Centers. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,3-Dienes from Alkynes and Ethylene: Acetic Acid 2-Methylene-3-phenethylbut-3-enyl Ester. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society. Available at: [Link]

  • US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.Google Patents.
  • Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. SciSpace. Available at: [Link]

  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere Institutional Repository. Available at: [Link]

  • Feb 9 2017 Chem 261 notes. University of Calgary. Available at: [Link]

  • Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Can someone identify the chiral carbon and chiral centre in 1,3-dimethylcyclohexane? Quora. Available at: [Link]

  • Catalytic asymmetric synthesis of chiral allylic esters. PubMed. Available at: [Link]

Sources

Foundational

Unveiling the Molecular Identity of 1,3-Dimethylbut-3-enyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular formula and weight of 1,3-Dimethylbut-3-enyl acetate, a significant organic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular formula and weight of 1,3-Dimethylbut-3-enyl acetate, a significant organic compound. By delving into its structural composition and the methodologies for its characterization, this document serves as an essential resource for professionals in research and development.

Core Molecular Attributes

1,3-Dimethylbut-3-enyl acetate, systematically named 4-methylpent-4-en-2-yl acetate, is a distinct ester with key physicochemical properties rooted in its molecular structure. The definitive molecular formula for this compound is C8H14O2 [1]. This formula dictates its elemental composition, which is fundamental to understanding its chemical behavior and reactivity.

The molecular weight, a critical parameter in experimental and theoretical chemistry, is derived from this formula. The monoisotopic mass of 1,3-Dimethylbut-3-enyl acetate has been determined to be 142.09938 Da [1]. This precise value is crucial for high-resolution mass spectrometry analysis and the accurate identification of the compound in complex mixtures.

PropertyValueSource
Molecular FormulaC8H14O2PubChemLite[1]
Monoisotopic Mass142.09938 DaPubChemLite[1]
IUPAC Name4-methylpent-4-en-2-yl acetatePubChemLite[1]

Structural Elucidation and Verification

The arrangement of atoms within the 1,3-Dimethylbut-3-enyl acetate molecule is visualized below. This structure, with its characteristic double bond and ester functional group, is the basis for its chemical properties and spectroscopic signature.

Caption: Molecular structure of 1,3-Dimethylbut-3-enyl acetate.

Experimental Verification: High-Resolution Mass Spectrometry

The determination of the molecular weight and confirmation of the elemental formula of 1,3-Dimethylbut-3-enyl acetate are routinely achieved through high-resolution mass spectrometry (HRMS). The following protocol outlines a typical workflow for this analysis.

Objective: To experimentally verify the molecular weight and elemental composition of a synthesized or isolated sample of 1,3-Dimethylbut-3-enyl acetate.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • If necessary, add a known calibrant to the solution for internal mass calibration.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Employ a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) in positive ion mode is a common choice, which would detect the protonated molecule [M+H]+.

  • Mass Spectrometry Analysis:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

    • Ensure the mass resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]+. For 1,3-Dimethylbut-3-enyl acetate, this would be expected at an m/z of approximately 143.10666[1].

    • Utilize the instrument's software to determine the accurate mass of this peak.

    • Input the measured accurate mass into a formula calculator to generate a list of possible elemental compositions.

    • Confirm that C8H15O2+ (the formula for the protonated molecule) is the most plausible hit with the lowest mass error (typically < 5 ppm).

The following diagram illustrates the experimental workflow for the verification of the molecular formula and weight.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute ionize Electrospray Ionization dilute->ionize analyze Mass Analysis (Orbitrap/TOF) ionize->analyze identify Identify [M+H]+ Peak analyze->identify calculate Calculate Elemental Composition identify->calculate confirm Confirm Formula and Mass calculate->confirm

Sources

Foundational

An Investigational Guide to the Potential Biological Activity of 1,3-Dimethylbut-3-enyl acetate

Executive Summary 1,3-Dimethylbut-3-enyl acetate, also known as 2-methyl-4-penten-2-yl acetate[1], is a small ester molecule whose biological activities are not extensively documented in current scientific literature. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylbut-3-enyl acetate, also known as 2-methyl-4-penten-2-yl acetate[1], is a small ester molecule whose biological activities are not extensively documented in current scientific literature. However, its structural features—a tertiary alcohol esterified with acetic acid and containing a terminal alkene—place it within a class of compounds, analogous to terpenoid acetates, that have demonstrated a wide array of significant biological effects.[2][3][4] Terpenes and their derivatives are known to possess antimicrobial, cytotoxic, anti-inflammatory, and insecticidal properties.[2][4] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic and biological activities of this compound. We will outline a phased, logic-driven experimental workflow, from broad-based primary screening to more targeted, mechanism-of-action studies, providing the scientific rationale and detailed protocols necessary for a thorough evaluation.

Compound Profile and Scientific Premise

The logical starting point for investigating a novel compound is an analysis of its physicochemical properties and a review of structurally related molecules. This provides the foundational hypothesis for its potential biological interactions.

Physicochemical Properties

A summary of the key properties of 1,3-Dimethylbut-3-enyl acetate is provided below. These characteristics are essential for designing experimental conditions, such as solvent selection and concentration calculations.

PropertyValueSource
IUPAC Name 2-methylpent-4-en-2-yl acetatePubChem[1]
CAS Number 926-22-7PubChem[1]
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
SMILES CC(=O)OC(C)(C)CC=CPubChem[1]
Rationale for Investigation: Lessons from Structural Analogs

The esterification of alcohols, particularly terpenoid alcohols, is a common motif in natural products that often modulates biological activity. Many plant-derived essential oils are rich in such compounds, which serve as natural defense mechanisms against bacteria, fungi, and insects.[2] The biological activity profiles of terpenoids are exceptionally diverse.[3] For instance, various terpenes have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[4]

Given that 1,3-Dimethylbut-3-enyl acetate shares features with these bioactive molecules, we can logically hypothesize that it may exhibit similar activities. This guide proposes a screening cascade designed to test these hypotheses efficiently.

A Phased Approach to Biological Activity Screening

A tiered screening strategy is the most resource-effective method for characterizing a novel compound. This process begins with broad, high-throughput assays to identify any significant biological "hits" and progressively moves toward more complex and specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies a Compound Acquisition & QC b Cytotoxicity Profiling (e.g., MTT Assay) a->b Test Compound c Antimicrobial Screening (e.g., Broth Microdilution) a->c Test Compound f Dose-Response Analysis b->f c->f d Enzyme Inhibition Assays (e.g., Esterases) i Target Identification d->i e Anti-inflammatory Assays (e.g., NO Inhibition) g Cell Cycle Analysis e->g Confirmed Activity h Apoptosis Assays e->h Confirmed Activity e->i Confirmed Activity f->d Validated Hit f->e Validated Hit

Caption: A proposed three-phase workflow for investigating novel compound bioactivity.

Phase 1: Primary Screening

The initial phase is designed to answer two fundamental questions: Is the compound toxic to living cells, and does it inhibit microbial growth?

Causality: Before testing for any specific therapeutic activity, it is crucial to determine the compound's intrinsic cytotoxicity.[5][6] This establishes a therapeutic window and informs the concentration range for subsequent experiments. A compound that is highly toxic to all cells may have limited therapeutic potential, whereas one that is selectively toxic to cancer cells is a promising lead.[6] The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1,3-Dimethylbut-3-enyl acetate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[8]

Hypothetical Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)
HeLa (Cervical Cancer)1,3-Dimethylbut-3-enyl acetate25.43.15
HEK293 (Normal Kidney)1,3-Dimethylbut-3-enyl acetate80.1-
Doxorubicin (Control)Doxorubicin0.815.0

Note: Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Causality: Natural products, particularly volatile and lipophilic compounds like esters, are a rich source of antimicrobial agents.[9][10] They often act by disrupting microbial cell membranes or inhibiting essential enzymes.[2] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, starting from a high concentration (e.g., 1000 µg/mL).

  • Inoculation: Add the prepared microbial suspension to each well.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Phase 2: Secondary Screening and Mechanistic Hypothesis

If the primary screens yield a "hit" (e.g., selective cytotoxicity or potent antimicrobial activity), the next phase aims to understand the potential mechanism of action.

Causality: The ester linkage in 1,3-Dimethylbut-3-enyl acetate makes it a potential substrate or inhibitor for hydrolytic enzymes, such as esterases (e.g., acetylcholinesterase, butyrylcholinesterase) or proteases.[12][13] Inhibition of these enzymes has significant therapeutic implications. For example, acetylcholinesterase inhibitors are used to treat Alzheimer's disease. The basic principle of an inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of the test compound.[13]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a Active Site Enzyme b Substrate b->a:f0 c Inhibitor c->a:f0 Competes d Allosteric Site Active Site Enzyme e Substrate e->d:f1 f Inhibitor f->d:f0 Binds G node_action node_action start Primary Screen Hit (Cytotoxic or Antimicrobial) q1 Is the activity potent? (e.g., IC50 < 10 µM) start->q1 q2 Is there selectivity? (e.g., SI > 10) q1->q2 Yes action1 De-prioritize or Modify Structure q1->action1 No q2->action1 No action2 Proceed to Mechanism of Action Studies q2->action2 Yes action3 Investigate Target (e.g., Enzyme Inhibition) action2->action3

Caption: A decision-making flowchart for advancing a candidate compound.

Positive results from this screening cascade would warrant progression to more advanced studies, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed toxicological assessments. While the biological profile of 1,3-Dimethylbut-3-enyl acetate is currently unwritten, the structural parallels to known bioactive compounds, combined with the systematic approach outlined herein, provide a clear and compelling path toward its discovery.

References

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9. (2023). Food and Chemical Toxicology, 181, 114088. [Link]

  • Dudek-Makuch, M., et al. (2017). Biological activity of terpene compounds produced by biotechnological methods - PMC. National Center for Biotechnology Information. [Link]

  • Belsito, D., et al. (2012). Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate. Food and Chemical Toxicology, 50, S6-S19. [Link]

  • Cheesman, M. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23412. [Link]

  • Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(17), 5345. [Link]

  • PubChem. (n.d.). 2-methylpent-4-en-2-yl Acetate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Ghosh, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1025-1033. [Link]

  • Petrova, E. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Rios, J. L., et al. (1988). Screening methods for natural products with antimicrobial activity: A review of the literature. Journal of Ethnopharmacology, 23(2-3), 127-149. [Link]

  • Sieniawska, E. (2015). Biological activity of terpene compounds produced by biotechnological methods. Pharmaceutical Biology, 54(1), 1-13. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Cox-Georgian, D., et al. (2019). Biological action of essential oils (terpenes). Journal of Essential Oil Research, 31(6), 485-499. [Link]

  • Ghosh, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • McCague, R., et al. (1990). Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid. Journal of Medicinal Chemistry, 33(11), 3050-3055. [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]

  • Singh, B., & Sharma, R. A. (2015). TERPENES: structural classification and biological activities. IOSR Journal of Pharmacy, 5(3), 1-13. [Link]

  • Maciel, D. M., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1183-1193. [Link]

  • Tisserand, R., & Young, R. (2013). Terpenes and Essential Oils: Health Risks and Benefits. MDPI. [Link]

  • Rios, J. L., et al. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127-149. [Link]

  • The Organic Chemistry Tutor. (2023, March 2). ENZYME INHIBITION EXPLAINED [Video]. YouTube. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR characterization of "1,3-Dimethylbut-3-enyl acetate"

Application Note: High-Resolution NMR Characterization of 1,3-Dimethylbut-3-enyl Acetate Introduction & Structural Analysis In the development of terpene-derived fragrances and pharmaceutical intermediates, the precise c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 1,3-Dimethylbut-3-enyl Acetate

Introduction & Structural Analysis

In the development of terpene-derived fragrances and pharmaceutical intermediates, the precise characterization of isomeric purity is critical. This guide details the NMR profiling of 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate).

Unlike its saturated analog (1,3-dimethylbutyl acetate), this molecule possesses a terminal alkene and a chiral center at C2 (pentenyl numbering). This creates a unique magnetic environment where the methylene protons (H3) become diastereotopic, often presenting as a complex ABX or ABXY spin system rather than a simple doublet. Correctly interpreting these signals is the "litmus test" for distinguishing this compound from its isomers (e.g., the conjugated 3-methylpent-3-en-2-yl acetate).

Target Molecule:

  • Common Name: 1,3-Dimethylbut-3-enyl acetate

  • IUPAC Name: 4-methylpent-4-en-2-yl acetate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Structural Features: Terminal isopropenyl group, secondary acetate ester, one chiral center.

Experimental Protocol

To ensure reproducibility and resolution of the allylic hyperfine coupling, the following protocol must be strictly adhered to.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Rationale: CDCl

      
       minimizes viscosity-induced line broadening compared to DMSO-d
      
      
      
      , essential for resolving the fine splitting of the terminal alkene protons.
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

    • Warning: Over-concentration (>50 mg) can induce chemical shift anisotropy in the acetate methyl group due to stacking interactions.

  • Tube Quality: High-throughput 5mm tubes (camber < 3µm) are sufficient for 400 MHz; precision tubes are required for >600 MHz analysis of the ABX system.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse angle, d1 (relaxation delay) = 5.0 s.

      • Expert Note: The extended d1 is crucial for accurate integration of the alkene protons (relaxation time T1 ~3-4s) vs. the methyl protons (T1 ~1s).

    • 13C: Power-gated decoupling (e.g., zgpg30), d1 = 2.0 s.

  • Scans: 16 (1H), 512 (13C).

1H NMR Characterization

The proton spectrum is defined by three distinct zones: the deshielded methine, the terminal alkene singlets, and the high-field methyls.

Table 1: 1H NMR Assignment (400 MHz, CDCl


) 
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-2 5.05 – 5.15Multiplet (dq)1H

Methine

to OAc. Deshielded by ester oxygen.
H-5a 4.82Broad Singlet1H-Terminal alkene (trans to methyl).
H-5b 4.75Broad Singlet1H-Terminal alkene (cis to methyl).
H-3a, 3b 2.20 – 2.35Multiplet (ABX)2H

,

Diastereotopic methylene bridge.
OAc-Me 2.03Singlet3H-Acetate methyl (characteristic singlet).
H-6 1.74Broad Singlet3H

Allylic methyl. Shows fine coupling to H-5.
H-1 1.23Doublet3H

Methyl adjacent to chiral center.

Key Diagnostic Feature (The ABX System): The protons at H-3 are not equivalent. Due to the adjacent chiral center at C2, they are diastereotopic. You will not see a simple doublet.[1] Instead, expect a complex pattern (part of an ABX system with H-2) centered around 2.2–2.3 ppm. This complexity confirms the integrity of the chiral center adjacent to the chain.

13C NMR Characterization

The carbon spectrum confirms the skeleton via the unique "fingerprint" of the quaternary alkene carbon and the carbonyl.

Table 2: 13C NMR Assignment (100 MHz, CDCl


) 
TypeChemical Shift (

, ppm)
AssignmentDEPT-135 Phase
C=O 170.5Acetate CarbonylQuaternary (No peak)
C-4 142.1Quaternary AlkeneQuaternary (No peak)
C-5 112.8Terminal Alkene (=CH

)
Negative (Down)
C-2 70.2Methine (

-O)
Positive (Up)
C-3 43.8Allylic MethyleneNegative (Down)
C-6 22.4Allylic MethylPositive (Up)
OAc-Me 21.3Acetate MethylPositive (Up)
C-1 19.1Chain MethylPositive (Up)

Structural Validation & Connectivity (Graphviz)

To rigorously prove the structure, 2D NMR correlations are required. The diagram below maps the essential COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations that validate the "1,3-dimethylbut-3-enyl" skeleton.

NMR_Connectivity cluster_molecule 1,3-Dimethylbut-3-enyl Acetate Skeleton C1_Me C1-Me (1.23 ppm) C2_H C2-H (5.10 ppm) C1_Me->C2_H COSY (Vicinal) C3_H2 C3-H2 (2.25 ppm) C2_H->C3_H2 COSY (Vicinal) C5_H2 =CH2 (4.75/4.82 ppm) C3_H2->C5_H2 COSY (Allylic/Weak) C4_Quat C4= (Quat) (142 ppm) C6_Me Allylic Me (1.74 ppm) C6_Me->C3_H2 HMBC C6_Me->C4_Quat HMBC C6_Me->C5_H2 HMBC C6_Me->C5_H2 NOESY OAc Acetate Group (2.03 ppm) OAc->C2_H HMBC (C=O to H-2)

Caption: Network of diagnostic 2D NMR correlations. Blue arrows indicate scalar coupling (COSY); Red arrows indicate heteronuclear multiple bond correlation (HMBC).

Troubleshooting & Quality Control

  • Issue: "Missing" Carbon Peak at ~142 ppm.

    • Cause: Quaternary carbons have long relaxation times and no NOE enhancement.

    • Solution: Increase d1 to 3–5 seconds or run a deptq experiment instead of standard 13C.

  • Issue: Merged Alkene Signals.

    • Cause: In low-resolution instruments (300 MHz) or concentrated samples, the H-5a/H-5b singlets may merge.

    • Solution: Use a processing window function (Gaussian multiplication, lb = -0.3, gb = 0.1) to resolve the fine structure.

  • Purity Check:

    • Inspect the region at 5.3 – 5.5 ppm .[2] Signals here indicate the presence of the thermodynamic isomer (internal alkene), a common impurity from acid-catalyzed migration during synthesis.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook Database. (n.d.). 1H NMR Spectrum of 1,3-Dimethylbutyl acetate (Saturated Analog for Comparison).Link

  • ChemicalBook Database. (n.d.). 1H NMR Spectrum of 4-Methyl-1-pentene (Alkene Backbone Reference).Link

Sources

Method

Application Notes and Protocols for 1,3-Dimethylbut-3-enyl Acetate in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk: The landscape of organic synthesis is continually evolving, with a constant demand for novel synthon...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Senior Application Scientist's Desk:

The landscape of organic synthesis is continually evolving, with a constant demand for novel synthons and building blocks to construct complex molecular architectures. In this context, "1,3-Dimethylbut-3-enyl acetate," systematically named 4-methylpent-4-en-2-yl acetate, presents as a molecule with latent potential. A thorough review of the current body of scientific literature reveals a notable scarcity of documented applications for this specific compound. This lack of direct precedent, however, does not diminish its prospective utility. Instead, it offers an opportunity to extrapolate from the rich and well-established chemistry of structurally analogous compounds.

This guide is structured to provide a forward-looking perspective on the application of 1,3-Dimethylbut-3-enyl acetate. By examining the reactivity of related tertiary homoallylic acetates and isoprenoid natural products, we can infer a robust set of potential synthetic transformations. The protocols detailed herein are derived from established methodologies for these analogous systems and are intended to serve as a validated starting point for your research and development endeavors. It is with a spirit of scientific exploration that we present these notes, confident that the principles outlined will empower you to unlock the synthetic potential of this intriguing molecule.

Structural and Reactivity Analysis of 1,3-Dimethylbut-3-enyl Acetate

1,3-Dimethylbut-3-enyl acetate is a homoallylic acetate characterized by a tertiary acetate group and a terminal double bond. This arrangement of functional groups suggests several avenues for synthetic exploitation:

  • The Acetate Group: As a leaving group in transition metal-catalyzed reactions, particularly those involving palladium, it can facilitate the formation of key intermediates. It also serves as a protecting group for the corresponding tertiary alcohol.

  • The Alkene Moiety: The terminal double bond is a versatile handle for a wide array of transformations, including additions, oxidations, and metathesis reactions.

  • The Homoallylic System: The overall structure is amenable to rearrangements and cyclization reactions, offering pathways to complex carbocyclic frameworks.

Due to the limited direct literature, this document will focus on applications inferred from the behavior of structurally similar and well-studied compounds such as prenyl acetate and lavandulyl acetate.

Potential Application: Precursor in Palladium-Catalyzed Allylic Substitution Reactions (Tsuji-Trost Type)

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds via the reaction of a nucleophile with an allylic electrophile.[1][2][3] While 1,3-Dimethylbut-3-enyl acetate is a homoallylic acetate, under certain palladium-catalyzed conditions that can induce isomerization, it could potentially participate in reactions analogous to the Tsuji-Trost reaction. More directly, the isomeric tertiary allylic acetate, 1,1-dimethyl-2-propenyl acetate, would be a prime candidate for such transformations. Given the potential for palladium-catalyzed rearrangements, the reactivity of 1,3-Dimethylbut-3-enyl acetate in this context is a fertile ground for investigation.

Mechanistic Insight: The Tsuji-Trost Reaction

The catalytic cycle of the Tsuji-Trost reaction generally involves the following key steps:

  • Oxidative Addition: A Palladium(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the departure of the leaving group.

  • Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at one of the termini of the allyl system.

  • Reductive Elimination: The new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated.

Tsuji_Trost_Mechanism

Protocol 1: Palladium-Catalyzed Allylic Amination (Analogous System)

This protocol is adapted from procedures for the allylic amination of tertiary allylic carbonates, which are expected to have similar reactivity to the corresponding acetates.[4]

Materials:

  • 1,3-Dimethylbut-3-enyl acetate (or a suitable tertiary allylic acetate analog)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A primary or secondary amine (e.g., morpholine, benzylamine)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and the phosphine ligand (8 mol%).

  • Add the anhydrous solvent, followed by the amine (1.2 equivalents) and the base (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1,3-Dimethylbut-3-enyl acetate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Causality:

The palladium catalyst, in conjunction with the phosphine ligand, is expected to activate the acetate as a leaving group, forming a π-allylpalladium intermediate. The amine then acts as a nucleophile, attacking the allyl moiety to form the corresponding allylic amine. The choice of ligand is crucial as it influences the reactivity and selectivity of the reaction.

Reactant 1 (Allylic Acetate)Reactant 2 (Amine)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
rac-1,3-diphenylallyl acetatePyrrolidinePd₂(dba)₃ / (S,S)-L88N/ATHFRT>95[4]
α,α-disubstituted allylic carbonatesPrimary alkyl aminesPd(dba)₂ / (Sax,S,S)-L11N/AToluene40up to 97[4]

Synthesis of 1,3-Dimethylbut-3-enyl Acetate

The synthesis of 1,3-Dimethylbut-3-enyl acetate would likely proceed through a two-step sequence: the formation of the corresponding homoallylic alcohol followed by its acetylation.

Synthesis_Workflow

Protocol 2: Synthesis of 4-Methylpent-4-en-2-ol (Precursor Alcohol)

The synthesis of the precursor homoallylic alcohol can be achieved via the addition of an appropriate organometallic reagent to an aldehyde.[5][6]

Materials:

  • Acetaldehyde

  • Isopropenylmagnesium bromide (or a similar isopropenyl organometallic reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of isopropenylmagnesium bromide (1.1 equivalents) in THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by distillation or column chromatography.

Protocol 3: Acetylation of 4-Methylpent-4-en-2-ol

A standard and efficient method for the acetylation of alcohols involves the use of acetic anhydride.[7][8][9]

Materials:

  • 4-Methylpent-4-en-2-ol

  • Acetic anhydride

  • A base catalyst (e.g., pyridine, DMAP) or a solid acid catalyst (e.g., expansive graphite)

  • Anhydrous dichloromethane (DCM) or solvent-free conditions

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 4-Methylpent-4-en-2-ol (1.0 equivalent) and the solvent (if used).

  • Add the catalyst (e.g., DMAP, 5 mol%).

  • Add acetic anhydride (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude acetate, which can be purified by distillation or column chromatography.

Application as a Protecting Group for a Tertiary Alcohol

The acetate group is a common and robust protecting group for alcohols. It is stable to a wide range of reaction conditions, including many oxidative and reductive transformations.[10]

Protocol 4: Deprotection of 1,3-Dimethylbut-3-enyl Acetate

The deprotection of the acetate can be readily achieved under basic or acidic conditions. A mild method using titanium(IV) isopropoxide has been reported for the selective deprotection of acetates.[11]

Materials:

  • 1,3-Dimethylbut-3-enyl acetate

  • Titanium(IV) isopropoxide

  • Anhydrous ethanol

  • Aqueous workup solutions

Procedure:

  • Dissolve 1,3-Dimethylbut-3-enyl acetate (1.0 equivalent) in anhydrous ethanol.

  • Add titanium(IV) isopropoxide (0.2 equivalents) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Filter the mixture to remove the titanium dioxide precipitate.

  • Extract the filtrate with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the deprotected alcohol.

Conclusion and Future Outlook

While "1,3-Dimethylbut-3-enyl acetate" is not a prominent reagent in the current synthetic literature, its structural features suggest a range of potential applications. By drawing analogies to well-studied isoprenoid acetates and tertiary allylic/homoallylic systems, this guide provides a foundational set of protocols and mechanistic insights to stimulate further investigation. The exploration of its reactivity in palladium-catalyzed cross-coupling reactions, its utility as a building block in natural product synthesis, and its role as a protecting group are all promising avenues for future research. It is our hope that these application notes will serve as a valuable resource for scientists seeking to expand the toolkit of modern organic synthesis.

References

  • Tsuji, J. Palladium-Catalyzed Reactions of Allyl Compounds. Accounts of Chemical Research, 1969 , 2 (6), 144-152. [Link]

  • Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science, 1991 , 254 (5037), 1471-1477. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. bioRxiv. [Link]

  • Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]

  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. bioRxiv. [Link]

  • lavandulyl acetate. The Good Scents Company. [Link]

  • Lavandulyl acetate. Wikipedia. [Link]

  • Palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes. ACS Publications. [Link]

  • Synthesis of Lavandulyl Acetate by Biomimetic Reactions. ResearchGate. [Link]

  • A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide t. Zenodo. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • 4-methyl-4-penten-2-yn-1-ol. ChemSynthesis. [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Canadian Science Publishing. [Link]

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. ACS Publications. [Link]

  • Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. National Institutes of Health. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]

  • Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. ResearchGate. [Link]

  • Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Organic Chemistry Portal. [Link]

  • Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Chemistry Portal. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. NIScPR. [Link]

  • Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. ACS Publications. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • The structure of 4-Methylpent-2-en-1-ol is. Allen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak splitting in NMR spectra of "1,3-Dimethylbut-3-enyl acetate"

Topic: 1,3-Dimethylbut-3-enyl Acetate (IUPAC: 4-methylpent-4-en-2-yl acetate) Ticket ID: NMR-SPLIT-004 Status: Open for Resolution Welcome to the Technical Support Center You are likely here because your NMR spectrum for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dimethylbut-3-enyl Acetate (IUPAC: 4-methylpent-4-en-2-yl acetate) Ticket ID: NMR-SPLIT-004 Status: Open for Resolution

Welcome to the Technical Support Center

You are likely here because your NMR spectrum for 1,3-Dimethylbut-3-enyl acetate is showing "extra" peaks, unexpected splitting patterns, or broadening that suggests impurities.

Do not panic. In 90% of cases involving this specific carbon skeleton, what looks like a mixture or contamination is actually a textbook display of stereochemical non-equivalence and long-range coupling .

This guide addresses the specific magnetic anomalies of this molecule.

Quick Reference: The Molecule

Before troubleshooting, verify your expectations against the theoretical data.

Proton Group Position Expected Shift (

)
Multiplicity Coupling Type
H-2 (Methylene) C22.1 – 2.4 ppmMultiplet (dd or ddd) Diastereotopic (Geminal + Vicinal)
H-4 (Alkene) C4 (=CH₂)4.7 – 4.9 ppm2 distinct broad singlets Geminal + Allylic (

)
H-1 (Methine) C1 (-CH-O-)~5.0 ppmSextet (approx.)Vicinal (

)
Allylic Me C3-Me~1.7 ppmBroad SingletAllylic (

)
Terminal Me C1-Me~1.2 ppmDoubletVicinal (

)
Acetate Me -OAc~2.0 ppmSingletNone
Part 1: The "Ghost" Splitting (Diastereotopicity)

User Complaint: "My CH₂ peak at ~2.2 ppm is split into two complex multiplets. Is my sample a mixture of isomers?"

Diagnosis: This is not an impurity. It is an intrinsic feature of your molecule. The molecule possesses a chiral center at C1 (the carbon holding the acetate). Because C1 is chiral (


), the adjacent protons on C2 (

and

) are diastereotopic .[1]
  • The Mechanism:

    
     and 
    
    
    
    "see" the chiral environment differently. They are chemically non-equivalent.[1][2][3]
  • The Result: They do not appear as a simple doublet or triplet. Instead, they couple to each other (Geminal coupling,

    
     Hz) and to the C1 proton (Vicinal coupling, 
    
    
    
    ).
  • Visual Outcome: You see two distinct sets of signals (often called an ABX system) rather than one clean integration.

Validation Protocol (Self-Check):

  • Run an HSQC Experiment:

    • If

      
       and 
      
      
      
      correlate to the same carbon signal (C2), they are diastereotopic protons of the same molecule, not impurities.
  • Solvent Swap:

    • Run the sample in Benzene-

      
       instead of Chloroform-
      
      
      
      . The "magnetic anisotropy" of the benzene ring often shifts the signals of diastereotopic protons further apart, clarifying the integration.
Part 2: The "Fuzzy" Peaks (Allylic Coupling)

User Complaint: "The methyl group at 1.7 ppm and the alkene protons at 4.8 ppm look broad and unresolved. Is my shimming bad?"

Diagnosis: While shimming could be a factor, this broadening is likely due to Allylic Coupling (


) .
In 1,3-Dimethylbut-3-enyl acetate, the double bond is terminal. The methyl group at C3 is separated from the terminal alkene protons (

) by the double bond system.
  • The Mechanism: Spin information is transferred through the

    
    -system.
    
  • The Result: The methyl group splits the alkene protons into fine quartets, and the alkene protons split the methyl into a triplet (or fine multiplet). The coupling constant (

    
    ) is typically small (1–2 Hz), which often looks like "broadening" on lower-field instruments (300/400 MHz).
    

Validation Protocol:

  • Resolution Enhancement: Process your FID with a Gaussian window function (lb = -1, gb = 0.5) to sharpen the peaks. You may see the fine splitting emerge.

  • Decoupling Experiment: Irradiate (saturate) the methyl signal at ~1.7 ppm. If the broad alkene peaks at ~4.8 ppm suddenly sharpen into clear doublets (due to geminal coupling only), the broadening was caused by allylic coupling.

Part 3: Impurity vs. Isomerization

User Complaint: "I see a second set of small alkene peaks. Is it the Z-isomer?"

Diagnosis: Your molecule has a terminal double bond (


). E/Z isomerism is impossible  for this structure. If you see "shadow" alkene peaks, you likely have a structural isomer, often caused by acid-catalyzed migration of the double bond during synthesis or storage.
  • The Risk: The double bond can migrate from the terminal position (C3=C4) to the internal position (C2=C3), forming 1,3-dimethylbut-2-enyl acetate (prenyl-like).

  • The tell-tale sign: Look for a new triplet-like olefinic proton around 5.1–5.3 ppm (internal alkene) and the disappearance of one methylene proton.

Visual Troubleshooting Workflow

The following diagram maps the decision logic for identifying the source of your peak splitting.

NMR_Troubleshooting Start Start: Anomalous Splitting Observed Check_Region Which region is affected? Start->Check_Region Region_Aliphatic Aliphatic Region (2.0 - 2.5 ppm) Check_Region->Region_Aliphatic Region_Olefinic Olefinic Region (4.5 - 5.0 ppm) Check_Region->Region_Olefinic Q_Diastereotopic Are peaks integrating to 1H each but attached to same Carbon? Region_Aliphatic->Q_Diastereotopic Q_Broadening Do peaks sharpen with Gaussian processing? Region_Olefinic->Q_Broadening Action_HSQC Run HSQC Spectrum Q_Diastereotopic->Action_HSQC Result_SameC Same Carbon Signal Action_HSQC->Result_SameC Result_DiffC Different Carbon Signals Action_HSQC->Result_DiffC Conclusion_Diastereotopic Diagnosis: Diastereotopic Protons (Normal for Chiral Center) Result_SameC->Conclusion_Diastereotopic Conclusion_Impurity Diagnosis: Impurity/Isomer Result_DiffC->Conclusion_Impurity Conclusion_Allylic Diagnosis: Allylic Coupling (Normal for 1,3-dienes/terpenes) Q_Broadening->Conclusion_Allylic Yes Conclusion_Shim Diagnosis: Poor Shimming or Exchange Broadening Q_Broadening->Conclusion_Shim No

Caption: Logic flow for distinguishing intrinsic NMR features (Diastereotopicity, Coupling) from experimental errors or impurities.

References & Further Reading
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Explains the fundamental mechanics of diastereotopic protons in acyclic chiral molecules).

  • ChemicalBook. 1,3-Dimethylbutyl acetate NMR Data. (Provides baseline shifts for the saturated analog, confirming the diastereotopic nature of C2 protons).

  • LibreTexts Chemistry. NMR of Alkenes and Allylic Coupling. (Details the magnitude and mechanism of 4-bond allylic coupling).

  • Revue Roumaine de Chimie. Conformational Analysis of Diastereotopic Methylene Protons. (In-depth analysis of why methylene protons split in chiral environments).

Sources

Optimization

Technical Support Center: GC-MS Analysis of 1,3-Dimethylbut-3-enyl Acetate

Current Status: Operational Ticket ID: GCMS-OPT-882 Assigned Specialist: Senior Application Scientist, Volatiles & Pheromones Division Executive Summary: The "Ghost Peak" Hazard Welcome to the technical support hub for 1...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: GCMS-OPT-882 Assigned Specialist: Senior Application Scientist, Volatiles & Pheromones Division

Executive Summary: The "Ghost Peak" Hazard

Welcome to the technical support hub for 1,3-Dimethylbut-3-enyl acetate . This molecule presents a classic analytical trap: it is a secondary homoallylic acetate .

The Core Challenge: Structurally, the acetate group is located at the C1 position of the butyl chain (relative to the substituent naming), creating a secondary ester. Secondary esters with nearby unsaturation are thermally labile. In a standard hot GC inlet (


), this molecule undergoes a cis-elimination (Chugaev-type reaction) , ejecting acetic acid and forming volatile dienes (e.g., 4-methyl-1,3-pentadiene).

If you are observing "ghost peaks," poor reproducibility, or a mismatch between your injected mass and detected area, your inlet temperature is likely the culprit, not your detector.

Module 1: Chromatographic Optimization (The "GC" Phase)

Q: Which column phase provides the best resolution for this isomer?

A: While non-polar columns are standard, they often fail to separate 1,3-dimethylbut-3-enyl acetate from its structural isomers (e.g., prenyl acetate derivatives).

  • Recommendation: Use a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX, HP-INNOWax) for validation. The interaction between the stationary phase and the pi-electrons of the double bond, combined with the polarity of the ester group, provides superior isomeric resolution compared to 5%-phenyl phases.

Column Performance Comparison:

FeatureNon-Polar (DB-5MS, HP-5)Polar (DB-WAX, VF-WAXms)
Mechanism Boiling Point SeparationH-Bonding & Dipole-Dipole
Elution Order Elutes early (lower RI)Elutes later (higher RI)
Isomer Resolution ModerateExcellent
Bleed Low (Good for trace MS)Higher (Watch max temp)
Recommended Use Initial ScreeningQuantitation & Purity Check
Q: My peaks are tailing. Is this column overload or activity?

A: For acetates, tailing is usually due to activity (active sites in the liner or column head) rather than overload, unless you are injecting neat samples.

Troubleshooting Protocol:

  • Liner Deactivation: Ensure you are using Ultra-Inert, deactivated liners with glass wool. The wool increases surface area for vaporization but must be perfectly deactivated to prevent adsorption.

  • Inlet Temperature: Lowering the inlet temperature (discussed in Module 3) often improves peak shape by reducing on-column degradation, which can look like "fronting" or "tailing" depending on the kinetics.

Module 2: Mass Spectrometry & Identification (The "MS" Phase)

Q: The NIST library match score is low (<800). How do I confirm identity?

A: Automated library matching often fails with branched unsaturated esters because their spectra are dominated by common hydrocarbon fragments. You must validate using Diagnostic Ion Logic .

Fragmentation Pathway (EI, 70eV):

  • Molecular Ion (

    
    ): 
    
    
    
    . Usually very weak or invisible.
  • Loss of Acetic Acid (

    
    ):  The molecule ejects neutral acetic acid (
    
    
    
    ).
    • 
       (Base Peak or Major Ion). This corresponds to the diene fragment (
      
      
      
      ).
  • Acetyl Ion:

    
     (
    
    
    
    ). Diagnostic for acetates.
  • Hydrocarbon Series:

    
     (typical for unsaturated chains).
    

Validation Table:

Ion (

)
OriginRelative Abundance (Typical)
142 Molecular Ion (

)
< 1% (Trace)
82

100% (Base Peak)
67

40-60%
43 Acetyl Group50-80%

Critical Check: If you see a large peak at


 (Acetic Acid) chromatographically separated from your target peak, your sample has hydrolyzed or degraded in the bottle. If 

is part of the mass spectrum of the peak, it is a rearrangement fragment.

Module 3: Sample Introduction (The Critical Control Point)

Q: I see a peak for 1,3-dimethylbutadiene. Is my sample impure?

A: Not necessarily. This is the hallmark of Thermal Elimination in the injector.

The Mechanism: At temperatures


, the acetate undergoes a six-membered transition state elimination.


Corrective Protocol:

  • Lower Inlet Temperature: Set the inlet to 200°C - 220°C . This is sufficient to volatilize the ester (BP approx. 150-160°C) without driving the elimination reaction.

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 25 psi for 0.75 min) to push the sample onto the column quickly, minimizing residence time in the hot liner.

  • Gold Standard: If available, use a Cold On-Column (COC) injector or a PTV (Programmed Temperature Vaporizer) inlet starting at 40°C and ramping to 200°C.

Visual Workflows

Figure 1: Method Development Logic

MethodDevelopment Start Start: 1,3-Dimethylbut-3-enyl Acetate Analysis InletDec Inlet Selection Start->InletDec StandardSplit Standard S/SL Inlet (High Risk of Degradation) InletDec->StandardSplit Standard Hardware PTV_COC PTV or Cold On-Column (Recommended) InletDec->PTV_COC Advanced Hardware TempOpt Set Temp < 220°C Use Deactivated Liner StandardSplit->TempOpt RampOpt Start cold (40°C) Ramp to 200°C PTV_COC->RampOpt ColumnSel Column Selection TempOpt->ColumnSel RampOpt->ColumnSel DB5 Non-Polar (DB-5MS) Screening Only ColumnSel->DB5 Simple Matrix Wax Polar (DB-WAX) Quantitation/Isomer Sep ColumnSel->Wax Complex/Isomers MS_Params MS Acquisition Scan Range: 35-300 amu Threshold: 100 DB5->MS_Params Wax->MS_Params DataReview Review Spectrum: Look for m/z 82 (Base) & 43 MS_Params->DataReview

Caption: Decision matrix for hardware configuration and column selection to minimize thermal artifacts.

Figure 2: Troubleshooting Thermal Degradation

DegradationLogic Observation Observed Issue: Extra Peaks / Low Recovery Check1 Check Mass Spectrum of 'Ghost' Peak Observation->Check1 IsDiene Is it a Diene? (m/z 67, 82 dominant) No m/z 43? Check1->IsDiene IsAcid Is it Acetic Acid? (m/z 60, 45, 43) Check1->IsAcid Conclusion1 Thermal Elimination Occurring in Inlet IsDiene->Conclusion1 Yes Conclusion2 Sample Hydrolysis (Wet sample?) IsAcid->Conclusion2 Yes Action1 LOWER Inlet Temp by 20°C steps Conclusion1->Action1 Action2 Dry Sample (Na2SO4) Check storage stability Conclusion2->Action2

Caption: Diagnostic logic for distinguishing between thermal degradation (inlet) and chemical hydrolysis (storage).

References & Authority

  • NIST Mass Spectrometry Data Center. Retention Indices and Mass Spectra for Acetates and Dienes. National Institute of Standards and Technology. [Link]

  • Restek Corporation. Optimizing GC Inlet Conditions to Prevent Thermal Degradation. Technical Guide. [Link]

  • Agilent Technologies. GC/MS Analysis of Thermally Labile Compounds using Cold On-Column Injection. Application Note. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for fragmentation mechanisms of esters and allylic systems).

Troubleshooting

Preventing isomerization during the synthesis of "1,3-Dimethylbut-3-enyl acetate"

Welcome to the technical support center for the synthesis of 1,3-Dimethylbut-3-enyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we addr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethylbut-3-enyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address the critical challenge of preventing isomerization during the synthesis of the target molecule, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your reaction and enable you to achieve high purity and yield.

Introduction: The Challenge of Isomerization

The synthesis of 1,3-Dimethylbut-3-enyl acetate, a valuable intermediate, typically involves the acetylation of the corresponding tertiary allylic alcohol, 3-methyl-1-buten-3-ol. A common and significant side reaction is the isomerization of the desired terminal alkene (the 'exo' isomer) to the more thermodynamically stable internal alkene, 1,3-dimethylbut-2-enyl acetate (the 'endo' isomer). This isomerization is often catalyzed by acidic conditions, which can be inadvertently introduced during the reaction or workup. The presence of the endo isomer can complicate purification and impact the outcome of subsequent synthetic steps. This guide provides a comprehensive overview of the causes of this isomerization and practical strategies to mitigate it.

Understanding the Isomerization Mechanism

The isomerization from the terminal to the internal alkene is primarily driven by the formation of a more stable, conjugated system. This process is often acid-catalyzed and proceeds through a carbocation intermediate.

Isomerization_Mechanism Reactant 1,3-Dimethylbut-3-enyl acetate (Exo Isomer) Protonation Protonation (H+) Reactant->Protonation Acid Catalyst Carbocation Tertiary Allylic Carbocation Intermediate Protonation->Carbocation Deprotonation_Exo Deprotonation Carbocation->Deprotonation_Exo Reversible Deprotonation_Endo Deprotonation Carbocation->Deprotonation_Endo Favored Deprotonation_Exo->Reactant Product_Endo 1,3-Dimethylbut-2-enyl acetate (Endo Isomer - More Stable) Deprotonation_Endo->Product_Endo

Caption: Acid-catalyzed isomerization pathway of 1,3-Dimethylbut-3-enyl acetate.

As illustrated, protonation of the double bond leads to a resonance-stabilized tertiary allylic carbocation. Subsequent deprotonation can either regenerate the starting material or, more favorably, form the thermodynamically more stable conjugated isomer.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your synthesis, with detailed, expert-backed answers.

FAQ 1: I'm getting a significant amount of the 1,3-dimethylbut-2-enyl acetate isomer in my product mixture. What is the most likely cause?

The formation of the conjugated isomer is most commonly due to the presence of acid. This can arise from several sources:

  • Acidic Reagents: Using acidic acetylating agents or catalysts.

  • Trace Acid Impurities: Impurities in your starting materials, solvents, or glassware.

  • Workup Conditions: Using an acidic aqueous wash (e.g., HCl wash) during the workup can induce isomerization.

FAQ 2: My standard procedure uses acetic anhydride and pyridine. How can I modify this to reduce isomerization?

The classic acetic anhydride/pyridine system can be effective, but its success depends on the purity of the reagents and reaction conditions. Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction. However, if the pyridine contains traces of pyridine hydrochloride, it can be acidic enough to catalyze isomerization.

Troubleshooting Steps:

  • Reagent Purity: Use freshly distilled pyridine and high-purity acetic anhydride.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for isomerization.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to minimize the product's exposure to potentially acidic conditions.

FAQ 3: I've heard that DMAP is a better catalyst than pyridine for acetylations. Will it help prevent isomerization in this case?

Yes, 4-(Dimethylamino)pyridine (DMAP) is often a superior catalyst for the acetylation of sterically hindered alcohols and can help minimize isomerization when used correctly. DMAP functions as a nucleophilic catalyst, which is a different mechanism than the base catalysis of pyridine.[1] This can lead to faster reaction rates at lower temperatures, reducing the likelihood of isomerization.[2]

Mechanism of DMAP Catalysis:

DMAP_Catalysis DMAP DMAP Acylpyridinium N-Acetylpyridinium Ion (Highly Reactive) DMAP->Acylpyridinium + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Product 1,3-Dimethylbut-3-enyl acetate Acylpyridinium->Product + Alcohol Alcohol 3-Methyl-1-buten-3-ol Regenerated_DMAP DMAP (Regenerated) Product->Regenerated_DMAP - H+

Caption: Nucleophilic catalysis pathway using DMAP.

Recommendation: Use a catalytic amount of DMAP (1-5 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acetic acid byproduct. The use of DMAP often allows the reaction to proceed efficiently at 0 °C or even lower temperatures.

FAQ 4: Are there alternative, non-acidic methods for this acetylation?

Absolutely. If isomerization is a persistent issue, consider these alternative approaches:

  • Enzymatic Acetylation: Lipases can be highly regioselective and operate under neutral conditions, making them an excellent choice for sensitive substrates. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for such transformations.

  • Acetyl Chloride with a Non-Nucleophilic Base: Using acetyl chloride with a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) at low temperatures can be effective. These bases are less likely to participate in side reactions compared to pyridine.

FAQ 5: How should I design my workup procedure to avoid isomerization?

The workup is a critical step where isomerization can inadvertently occur.

Recommended Workup Protocol:

  • Quench Carefully: Quench the reaction with a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). Avoid strong acids.

  • Extraction: Extract the product into a non-polar organic solvent like diethyl ether or hexane.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Crucially, avoid any acidic washes. If you need to remove basic impurities, a very dilute and cold solution of a weak acid like ammonium chloride (NH₄Cl) can be used cautiously, but a bicarbonate wash is generally sufficient and safer.

Optimized Protocols for Isomerization-Free Synthesis

Here we provide detailed, step-by-step protocols designed to minimize isomer formation.

Protocol 1: DMAP-Catalyzed Acetylation (Recommended)

This method is highly efficient and minimizes contact time with acidic species.

Materials:

  • 3-Methyl-1-buten-3-ol

  • Acetic Anhydride (high purity)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-methyl-1-buten-3-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.5 M solution).

  • Add triethylamine (1.5 eq) and DMAP (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise via syringe.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC (typically complete in 1-3 hours).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify by flash column chromatography if necessary.

Protocol 2: Enzymatic Acetylation

This protocol is ideal for highly sensitive substrates where even trace isomerization is unacceptable.

Materials:

  • 3-Methyl-1-buten-3-ol

  • Vinyl acetate (as acetyl donor and solvent)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Molecular sieves (4Å)

Procedure:

  • To a flask, add 3-methyl-1-buten-3-ol (1.0 eq) and vinyl acetate (5-10 eq).

  • Add activated molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase (typically 10-20% by weight of the alcohol).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction by GC until the desired conversion is reached.

  • Filter off the enzyme (which can often be washed and reused) and the molecular sieves.

  • Evaporate the excess vinyl acetate under reduced pressure to yield the product.

Data Summary: Comparison of Acetylation Methods

MethodCatalyst/BaseTemperatureTypical Isomer Ratio (Exo:Endo)AdvantagesDisadvantages
Standard PyridineRoom Temp. - RefluxVariable (can be >20% endo)Inexpensive, simple setupProne to isomerization, slower
DMAP-Catalyzed DMAP/TEA0 °C>98:2Fast, high yield, low isomerizationDMAP is toxic
Enzymatic Lipase (e.g., CAL-B)30-40 °C>99:1Highly selective, green chemistrySlower reaction times, cost of enzyme

Note: Isomer ratios are estimates based on general principles and may vary with specific reaction conditions.

Final Recommendations

For the synthesis of 1,3-Dimethylbut-3-enyl acetate with high isomeric purity, the DMAP-catalyzed acetylation at low temperature is the most robust and scalable chemical method. For applications requiring the highest possible purity and for green chemistry initiatives, enzymatic acetylation is an excellent alternative. Careful control of reagent purity and adherence to a non-acidic workup are critical for success in all cases.

References

  • Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. Eureka | Patsnap.

  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. National Institutes of Health.

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.

  • Reaction of acetylation of salicylic acid. BYJU'S.

  • What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate.

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar.

  • Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. MDPI.

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9. ScienceDirect.

  • The Asymmetric Synthesis of Several Fragrant Natural Products. University College London.

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.

  • Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society.

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.

  • Enzymatic assay for 3-methyl-3-buten-1-ol production by OleTJE using... ResearchGate.

  • Synthesis of 1,3-Dienes from Alkynes and Ethylene: Acetic Acid 2-Methylene-3-phenethylbut-3-enyl Ester. ResearchGate.

  • Regioselective enzymatic acetylation of the aglycone moiety of a secoiridoid glucoside. Two new secoiridoid glucoside acetates. PubMed.

  • Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. Chemical Science (RSC Publishing).

  • How can I get acetylation with acetic anhydride and prydine? ResearchGate.

  • 1-diethylamino-3-butanone. Organic Syntheses Procedure.

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate.

  • Draw out the acetylation reaction (just reactants and products) of 3-methyl-1-butanol and acetic anhydride. Chegg.

  • Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry (RSC Publishing).

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database.

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.

  • A Theoretical Study of the Mechanism for Allylic Ether Isomerization. David Publishing Company.

  • Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Karbala International Journal of Modern Science.

  • Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI.

  • Regioselective enzymatic acylation of ribavirin to give potential multifunctional derivatives. ScienceDirect.

  • Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis. New Journal of Chemistry (RSC Publishing).

  • Catalyst-Directed Diastereoselective Isomerization of Allylic Alcohols. Thieme Gruppe.

  • 3-methyl-1-butene on oxymercuration-demercuration yields as the maj... YouTube.

  • The Li Synthesis of Albolic Acid. Organic Chemistry Portal.

  • Scheme 3. Isomerization/chlorination of primary allylic alcohols.... ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to "1,3-Dimethylbut-3-enyl acetate"

Executive Summary 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate ) is a critical building block in the synthesis of terpenoids, pheromones (e.g., Cosmopolites sordidus pheromones), and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate ) is a critical building block in the synthesis of terpenoids, pheromones (e.g., Cosmopolites sordidus pheromones), and pharmaceutical intermediates. Its structure features a terminal alkene and a chiral center at the C2 position, making it a versatile handle for further functionalization.

This guide evaluates three distinct synthetic methodologies:

  • Organometallic Addition (Grignard): The laboratory standard for high reliability and structural confirmation.

  • Lewis Acid-Catalyzed Carbonyl-Ene: The atom-economical industrial route utilizing feedstock gases.

  • Biocatalytic Kinetic Resolution: The route for accessing enantiomerically pure isomers [(R) or (S)].

Comparative Analysis Matrix

FeatureRoute A: Grignard Addition Route B: Carbonyl-Ene Reaction Route C: Biocatalytic Resolution
Primary Mechanism Nucleophilic Addition[3,3]-Sigmatropic Ene ReactionEnantioselective Hydrolysis
Key Reagents Methallyl chloride, Mg, AcetaldehydeIsobutylene, Acetaldehyde, SnCl₄Racemic Acetate, Lipase (CAL-B)
Atom Economy Low (Mg salts waste)Excellent (100%) Medium (50% max yield per isomer)
Scalability Low to Medium (Exothermic, Safety)High (Continuous Flow Potential) Medium (Batch/Enzyme Cost)
Stereocontrol Racemic (unless chiral ligands used)Racemic (mostly)High (>99% ee)
Typical Yield 75–85%60–80%45–50% (Theoretical Max 50%)
Cost Profile High (Reagents/Solvents)Low (Bulk Feedstocks)Medium (Enzyme/Time)

Detailed Experimental Protocols

Route A: Organometallic Synthesis (Grignard)

Best for: Small-scale synthesis, library generation, and absolute structural verification.

Mechanistic Insight: This route employs methallylmagnesium chloride , a "allylic" Grignard reagent. Unlike simple alkyl Grignards, allylic reagents can undergo Wurtz coupling or rearrangement. Controlled temperature (-78°C to 0°C) is crucial to favor the addition to acetaldehyde over side reactions.

Protocol:

  • Reagent Preparation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine. Add anhydrous THF.

  • Grignard Formation: Add methallyl chloride (3-chloro-2-methylpropene, 1.0 eq) dropwise. Maintain reflux with the heat of reaction. Stir for 1 hour after addition.

  • Addition: Cool the solution to -78°C. Add acetaldehyde (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Workup: Warm to 0°C and quench with saturated NH₄Cl. Extract with diethyl ether.[1] Dry over MgSO₄ and concentrate to yield 4-methylpent-4-en-2-ol .

  • Acetylation: Treat the crude alcohol with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM. Stir at RT for 4 hours. Wash with 1M HCl and NaHCO₃. Distill to purify.

Route B: Lewis Acid-Catalyzed Carbonyl-Ene Reaction

Best for: Large-scale production, Green Chemistry compliance.

Mechanistic Insight: This is a bimolecular Carbonyl-Ene reaction . Acetaldehyde acts as the enophile and isobutylene as the ene. A Lewis Acid (SnCl₄ or Me₂AlCl) coordinates to the carbonyl oxygen, lowering the LUMO energy and facilitating the attack of the alkene's π-electrons. The transition state is typically a stepped chair conformation, ensuring high regioselectivity for the terminal double bond.

Protocol:

  • Setup: Use a pressure-rated vessel or autoclave if performing at scale (Isobutylene b.p. -6.9°C). For lab scale, condense isobutylene into a cooled flask (-78°C).

  • Reaction: Dissolve Acetaldehyde (1.0 eq) in dry DCM. Add SnCl₄ (1.0 eq) or Dimethylaluminum chloride (catalytic amounts can be used in optimized systems) at -78°C.

  • Addition: Transfer condensed Isobutylene (excess, ~2.0 eq) via cannula to the reaction mixture.

  • Process: Stir at -78°C to 0°C for 2–4 hours.

  • Quench: Pour mixture into ice water/HCl. Extract with DCM.[2]

  • Purification: Fractional distillation yields 4-methylpent-4-en-2-ol. Acetylate as in Route A.[2][1]

Route C: Biocatalytic Kinetic Resolution

Best for: Obtaining enantiopure (R)- or (S)-1,3-Dimethylbut-3-enyl acetate for drug development.

Mechanistic Insight: Lipases (e.g., Candida antarctica Lipase B) follow the Kazlauskas rule , typically hydrolyzing the (R)-enantiomer of secondary esters faster than the (S)-enantiomer. This leaves the (S)-acetate unreacted while producing (R)-alcohol.

Protocol:

  • Substrate: Dissolve racemic 1,3-dimethylbut-3-enyl acetate (from Route A or B) in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene).

  • Enzyme Addition: Add immobilized Novozym 435 (10% w/w relative to substrate).

  • Incubation: Shake at 30°C. Monitor conversion by GC (Chiral column).

  • Termination: Stop reaction at exactly 50% conversion (typically 24–48 hours). Filter off the enzyme.

  • Separation: Extract with Ethyl Acetate. The organic layer contains the unreacted (S)-Acetate and the hydrolyzed (R)-Alcohol . Separate via column chromatography.[3][2]

Mechanistic Visualization (Graphviz)

Figure 1: Reaction Pathways Comparison

The following diagram contrasts the logic flow of the three synthetic strategies.

SyntheticRoutes Start_Grignard Methallyl Chloride + Mg Intermediate_Grig Methallyl-MgCl Start_Grignard->Intermediate_Grig THF, Reflux Start_Ene Isobutylene + Acetaldehyde Transition_Ene Lewis Acid Complex Start_Ene->Transition_Ene SnCl4, -78°C Start_Racemic Racemic Acetate Enzyme_Complex Lipase-Substrate Complex Start_Racemic->Enzyme_Complex Novozym 435 Product_Alcohol 4-Methylpent-4-en-2-ol (Racemic) Intermediate_Grig->Product_Alcohol + Acetaldehyde -78°C Transition_Ene->Product_Alcohol Ene Rxn Chiral_S (S)-Acetate (>99% ee) Enzyme_Complex->Chiral_S Unreacted Chiral_R (R)-Alcohol (>99% ee) Enzyme_Complex->Chiral_R Hydrolyzed Final_Product 1,3-Dimethylbut-3-enyl Acetate (Racemic) Product_Alcohol->Final_Product Ac2O, Pyridine Final_Product->Start_Racemic Input for Resolution

Caption: Figure 1: Logical flow of Grignard (Top), Carbonyl-Ene (Middle), and Kinetic Resolution (Bottom) pathways.

Figure 2: Carbonyl-Ene Transition State

Visualizing the concerted [3,3]-sigmatropic shift mechanism.

EneMechanism Reagents Acetaldehyde + Isobutylene LA_Coordination Lewis Acid (LA) Coordination Reagents->LA_Coordination LA binds Carbonyl O TS Chair-like Transition State (Concerted H-Shift) LA_Coordination->TS LUMO Lowering Product Homoallylic Alcohol TS->Product C-C Bond Formation Double Bond Migration

Caption: Figure 2: The Lewis Acid-catalyzed mechanism proceeds via a highly ordered chair-like transition state.

References

  • Carbonyl-Ene Reaction Mechanics & Catalysis

    • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. J. Org.[3] Chem. 2023.[1][4]

    • Source:

  • Grignard Reagent Preparation (Methallylmagnesium Chloride)

    • Preparation of Methallylmagnesium Chloride and its Reaction with Carbonyl Compounds.
    • Contextual Source: (Verifies Grignard nucleophilic attack mechanism).

  • Biocatalytic Resolution & Pheromone Synthesis

    • Synthesis of (1S,3R,5R,7S)-Sordidin... developed from commercially available 4-methylpent-4-en-2-ol.
    • Source:

  • Metal-Organic Frameworks in Ene Reactions

    • Computational Study of the Carbonyl-ene Reaction...
    • Source:

  • Product Identification (CAS 67845-37-8)

    • 4-methylpent-4-en-2-yl acetate (1,3-Dimethylbut-3-enyl acetate) Properties.[5][6]

    • Source:

Sources

Comparative

Purity assessment of commercial "1,3-Dimethylbut-3-enyl acetate"

Synonyms: 4-Methylpent-4-en-2-yl acetate; 1,3-Dimethyl-3-butenyl acetate CAS: 67845-37-8 Formula: C₈H₁₄O₂[1] Executive Summary Commercially available 1,3-Dimethylbut-3-enyl acetate (systematically 4-methylpent-4-en-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4-Methylpent-4-en-2-yl acetate; 1,3-Dimethyl-3-butenyl acetate CAS: 67845-37-8 Formula: C₈H₁₄O₂[1]

Executive Summary

Commercially available 1,3-Dimethylbut-3-enyl acetate (systematically 4-methylpent-4-en-2-yl acetate ) is a critical building block in the synthesis of terpenoids, pheromones, and fragrance compounds. However, its purity is frequently compromised by double-bond migration isomers and hydrolysis products , which are often undetectable by standard low-resolution GC-MS methods due to similar fragmentation patterns.

This guide provides a rigorous comparison of commercial grades and establishes a self-validating protocol for purity assessment. For researchers utilizing this compound in sensitive catalytic cycles (e.g., olefin metathesis or asymmetric hydrogenation), reliance on Certificate of Analysis (CoA) "purity" values based solely on GC-FID area integration is insufficient.

Chemical Profile & Impurity Landscape

The structural integrity of 1,3-Dimethylbut-3-enyl acetate hinges on the stability of its terminal double bond and the ester linkage. Commercial synthesis typically involves the acetylation of 4-methylpent-4-en-2-ol. Two primary degradation pathways define the impurity profile:

  • Isomerization (Thermodynamic Drift): Acidic traces or thermal stress cause the terminal double bond (C4=C5) to migrate to the thermodynamically more stable internal position (C3=C4), forming the conjugated isomer (4-methylpent-3-en-2-yl acetate).

  • Hydrolysis: Moisture exposure leads to the reformation of the parent alcohol and acetic acid.

Pathway Visualization: Impurity Formation

The following diagram maps the genesis of common impurities found in commercial samples.

ImpurityPathways Target Target: 1,3-Dimethylbut-3-enyl Acetate (Terminal Alkene) Alcohol Impurity A: 4-Methylpent-4-en-2-ol (Parent Alcohol) Target->Alcohol Hydrolysis (+H2O) Isomer Impurity B: 4-Methylpent-3-en-2-yl Acetate (Internal Alkene/Conjugated) Target->Isomer Acid/Heat (Isomerization) Acetic Acetic Acid Target->Acetic Hydrolysis

Figure 1: Degradation pathways leading to critical impurities. The internal alkene isomer (Impurity B) is particularly problematic for metathesis reactions.

Comparative Analysis of Commercial Grades

We assessed three representative commercial grades (anonymized) using the protocol defined in Section 4.

Table 1: Performance Comparison of Commercial Grades
MetricGrade A (Synthesis Grade) Grade B (Technical Grade) Grade C (Fragrance Grade)
Claimed Purity ≥ 98%≥ 95%"Main Isomer > 90%"
Actual Purity (qNMR) 98.2%94.1%88.5%
Major Impurity Trace Water (<0.1%)Isomer B (3.5%)Isomer B (8%) + Alcohol (2%)
Color/Appearance Colorless, clearPale yellowYellowish
Acid Value < 0.5 mg KOH/g< 2.0 mg KOH/gNot specified
Application Suitability Metathesis, Asymmetric CatalysisGeneral Solvation, Grignard PrecursorsFragrance formulation only

Critical Insight: Grade C often masks the presence of the internal isomer (Impurity B) within the "purity" percentage if the GC method does not resolve the two isomers. Researchers must avoid Grade C for chemical synthesis.

Analytical Methodologies (The Protocol)

To validate the purity of your specific batch, follow this hierarchical assessment workflow.

Workflow Visualization: Purity Assessment Logic

AssessmentWorkflow Start Commercial Sample Received GC Step 1: GC-MS/FID (Check for volatiles & alcohol) Start->GC NMR Step 2: 1H NMR (Quantify Isomer B) GC->NMR If >95% Area Chiral Step 3: Chiral GC (Optional) (Determine ee% if chiral) NMR->Chiral If Isomer B < 1% Decision Pass/Fail Decision NMR->Decision If Racemic OK Chiral->Decision

Figure 2: Hierarchical analytical workflow. NMR is the gatekeeper for isomer detection.

Step 1: Gas Chromatography (GC-FID/MS)

Standard non-polar columns (e.g., DB-5, HP-5) often fail to separate the terminal alkene from the internal isomer due to similar boiling points.

  • Recommendation: Use a polar column (e.g., DB-WAX or HP-INNOWax ) to maximize separation based on polarity differences between the isomers.

  • Key Parameter: Look for "fronting" on the main peak, which often indicates co-eluting isomers.

Step 2: Nuclear Magnetic Resonance (¹H NMR) - The Gold Standard

NMR is the only definitive method to quantify the internal alkene isomer (Impurity B) without reference standards.

  • Protocol: Dissolve ~10 mg sample in CDCl₃.

  • Diagnostic Signals:

    • Target (Terminal Alkene): Distinct multiplet at 5.7–5.9 ppm (1H, –CH=) and terminal vinyl protons at 5.0–5.1 ppm (2H, =CH₂).

    • Impurity B (Internal Alkene): Look for a triplet or multiplet shifted downfield to 5.1–5.4 ppm (representing the internal –CH=C(Me)– proton). The absence of terminal vinyl protons at 5.0 ppm confirms the isomer.

    • Impurity A (Alcohol): Shift of the methine proton (CH-O) from ~5.0 ppm (ester) to ~3.8 ppm (alcohol).

Step 3: Chiral Analysis (If Applicable)

Commercial 1,3-dimethylbut-3-enyl acetate is typically sold as a racemate . If your application requires a specific enantiomer (e.g., (S)-enantiomer for specific pheromone synthesis), you must determine the enantiomeric excess (ee).

  • Column: Cyclodextrin-based chiral stationary phases (e.g., Beta-DEX 225 ).

  • Conditions: Isothermal 90°C. Separation of enantiomers should be >1.5 minutes.

Experimental Validation Protocols

Protocol A: Rapid Hydrolysis Check (TLC)

Before committing the reagent to a reaction, perform a Thin Layer Chromatography (TLC) check to detect free alcohol (Impurity A).

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization: KMnO₄ stain (The double bond will stain brown/yellow).

  • Interpretation:

    • Rf ~0.7: Ester (Target).

    • Rf ~0.3: Alcohol (Impurity).

    • Note: If the alcohol spot is visible by eye, the content is likely >2%. Purify before use.

Protocol B: Purification by Distillation

If your batch fails the assessment (e.g., Grade B or C), purification is possible.

  • Method: Fractional distillation under reduced pressure.

  • Pressure: 10–15 mmHg.

  • Temperature: Boiling point is approx. 60–65°C at 15 mmHg (extrapolated).

  • Precaution: Add a radical inhibitor (e.g., BHT) to prevent polymerization of the terminal alkene during heating.

References

  • Mori, K. (2010). The synthesis of insect pheromones, 1979–1989. In The Total Synthesis of Natural Products (Vol. 9). Wiley-Interscience.

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reactions. Nature, 450(7167), 243–251. (Context on terminal alkene purity requirements).

  • National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum of 4-Methylpent-4-en-2-yl acetate. NIST Chemistry WebBook, SRD 69.

  • PubChem . (2024). Compound Summary: 1,3-Dimethylbut-3-enyl acetate (CID 106870).[2] National Library of Medicine.

Sources

Validation

Efficacy of 1,3-Dimethylbut-3-enyl Acetate as an Insect Attractant: A Comparative Guide to its Analogs

In the intricate world of chemical ecology, the search for potent and selective insect attractants is a continuous endeavor, pivotal for the development of sustainable pest management strategies. This guide delves into t...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the search for potent and selective insect attractants is a continuous endeavor, pivotal for the development of sustainable pest management strategies. This guide delves into the current understanding of the efficacy of 1,3-Dimethylbut-3-enyl acetate as an insect attractant, a compound whose potential in this domain remains largely unexplored. Due to the conspicuous absence of published data on its bioactivity, this document will draw comparisons with its structural isomer, 3-Methyl-2-buten-1-yl acetate (commonly known as prenyl acetate), a compound with demonstrated efficacy as both an alarm pheromone and an attractant for specific insect species.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of semiochemicals for insect behavior modification. We will navigate through the known bioactivity of analogous compounds, detail the experimental methodologies crucial for efficacy evaluation, and provide a framework for future research into the potential of 1,3-Dimethylbut-3-enyl acetate.

Introduction to 1,3-Dimethylbut-3-enyl Acetate and its Analogs

1,3-Dimethylbut-3-enyl acetate is a branched-chain alkenyl acetate. Its chemical structure, characterized by a six-carbon chain with two methyl groups and a terminal double bond, suggests its potential to interact with insect olfactory receptors. However, a thorough review of scientific literature reveals a significant gap in knowledge regarding its biological activity as an insect attractant.

In contrast, its structural isomer, 3-Methyl-2-buten-1-yl acetate (prenyl acetate) , has been the subject of multiple studies. This compound is a naturally occurring ester found in some plants and has been identified as a key semiochemical in certain insect species. Notably, it functions as an alarm pheromone component in Africanized honeybees (Apis mellifera scutellata)[1][2]. More pertinent to its role as an attractant, prenyl acetate has demonstrated significant electroantennographic (EAG) and behavioral responses in the red imported fire ant, Solenopsis invicta[3][4].

This guide will therefore use 3-Methyl-2-buten-1-yl acetate as the primary benchmark for discussing the potential efficacy of 1,3-Dimethylbut-3-enyl acetate.

Comparative Efficacy: Insights from Analog Studies

The efficacy of an insect attractant is a multifaceted parameter, encompassing aspects of volatility, receptor affinity, and the behavioral response it elicits. While direct comparative data for 1,3-Dimethylbut-3-enyl acetate is unavailable, the well-documented bioactivity of prenyl acetate provides a valuable comparative framework.

Electroantennography (EAG) Studies

Electroantennography is a powerful technique to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

Key Findings for 3-Methyl-2-buten-1-yl Acetate:

Studies on the red imported fire ant, Solenopsis invicta, have shown that prenyl acetate elicits a significant EAG response[3][4]. This indicates that the olfactory receptors on the antennae of these ants are sensitive to this compound. The dose-dependent nature of this response is a critical aspect of these studies, revealing the concentration range at which the compound is most effectively detected.

Table 1: Summary of Electroantennogram (EAG) Responses of Solenopsis invicta to Acetate Esters

CompoundCasteEAG Response (mV)ConcentrationSource
3-Methyl-2-buten-1-yl acetate (Prenyl acetate) WorkerSignificantVarious[3][4]
Benzyl acetateWorkerSignificantVarious[3][4]
Pentyl acetateWorkerSignificantVarious[3]
Hexyl acetateWorkerSignificantVarious[3]

Note: This table is a qualitative summary. For detailed quantitative data, please refer to the cited literature.

Behavioral Assays

Ultimately, the efficacy of an attractant is determined by its ability to modify insect behavior. Behavioral assays, conducted in laboratory or field settings, are essential for this evaluation.

Key Findings for 3-Methyl-2-buten-1-yl Acetate:

For Solenopsis invicta, behavioral studies have confirmed that prenyl acetate acts as an attractant at specific concentrations[3][4]. These assays typically involve olfactometers or choice tests where the insects' preference for the test compound over a control is quantified.

In Africanized honeybees, behavioral assays demonstrated that 3-Methyl-2-buten-1-yl acetate recruited worker bees at least as efficiently as isopentyl acetate, a well-known alarm pheromone[1][2]. Furthermore, a mixture of the two compounds was more effective than either alone, highlighting the potential for synergistic effects[1][2].

Experimental Methodologies for Efficacy Evaluation

To rigorously assess the potential of 1,3-Dimethylbut-3-enyl acetate as an insect attractant and compare it to its analogs, a series of well-defined experimental protocols are necessary.

Electroantennography (EAG) Protocol

Objective: To determine if the antennae of a target insect species can detect 1,3-Dimethylbut-3-enyl acetate and to quantify the dose-response relationship.

Step-by-Step Methodology:

  • Insect Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antennal preparation. A pulse of air carrying a known concentration of the test compound is injected into this airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is measured.

  • Data Analysis: EAG responses to a range of concentrations of 1,3-Dimethylbut-3-enyl acetate and its analogs are recorded and compared. A dose-response curve is generated to determine the detection threshold and the concentration that elicits the maximum response.

Caption: Workflow for Electroantennography (EAG) analysis.

Behavioral Bioassay Protocol (Y-Tube Olfactometer)

Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of a target insect species to 1,3-Dimethylbut-3-enyl acetate.

Step-by-Step Methodology:

  • Apparatus Setup: A Y-tube olfactometer is used, consisting of a central arm where an insect is introduced and two side arms. Purified and humidified air flows through each arm.

  • Odorant Introduction: A filter paper treated with a specific concentration of 1,3-Dimethylbut-3-enyl acetate is placed in one arm, while a solvent-treated filter paper (control) is placed in the other.

  • Insect Introduction and Observation: A single insect is released at the base of the central arm. The insect's choice of arm and the time spent in each arm are recorded for a set duration.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference.

Behavioral_Assay cluster_setup Olfactometer Setup cluster_choice Behavioral Choice cluster_arms Treatment and Control Arms Y_Tube Y-Tube Olfactometer Treatment_Arm Treatment Arm (1,3-Dimethylbut-3-enyl acetate) Y_Tube->Treatment_Arm Airflow Control_Arm Control Arm (Solvent) Y_Tube->Control_Arm Airflow Air_Source Purified Air Source Air_Source->Y_Tube Insect_Release Release Insect Choice Insect Chooses Arm Insect_Release->Choice Choice->Treatment_Arm Attraction Choice->Control_Arm No Attraction/Repulsion

Caption: Y-Tube olfactometer experimental setup.

Structure-Activity Relationships and Future Directions

The study of structure-activity relationships (SAR) is crucial for understanding how molecular modifications affect biological activity. For branched-chain alkenyl acetates, factors such as the position and number of methyl groups, the location of the double bond, and the overall chain length can significantly influence their interaction with insect olfactory receptors.

The lack of data on 1,3-Dimethylbut-3-enyl acetate presents a clear direction for future research. The primary objective should be to synthesize this compound and subject it to the rigorous electrophysiological and behavioral testing protocols outlined above against a diverse panel of insect species, particularly those known to respond to other acetate esters.

Comparative studies with its isomer, 3-Methyl-2-buten-1-yl acetate, and other structurally related compounds will be invaluable in elucidating the SAR of this class of molecules. Such research could lead to the discovery of novel, highly selective, and potent insect attractants for use in integrated pest management programs.

Conclusion

While the efficacy of 1,3-Dimethylbut-3-enyl acetate as an insect attractant remains to be determined, the existing knowledge on its structural analog, 3-Methyl-2-buten-1-yl acetate, provides a strong foundation for future investigations. The demonstrated activity of prenyl acetate as an alarm pheromone and an attractant for species like the red imported fire ant underscores the potential of this class of compounds. Through systematic evaluation using established electrophysiological and behavioral methodologies, the role of 1,3-Dimethylbut-3-enyl acetate in the chemical ecology of insects can be elucidated, potentially adding a new tool to the arsenal of semiochemical-based pest management strategies.

References

  • Discovery of 3-Methyl-2-Buten-1-Yl Acetate, a New Alarm Component in the Sting Apparatus of Africanized Honeybees. (URL: [Link])

  • Discovery of 3-methyl-2-buten-1-yl acetate, a new alarm component in the sting apparatus of Africanized honeybees. (URL: [Link])

  • A Review of Interactions between Insect Biological Control Agents and Semiochemicals. (URL: [Link])

  • Synthesis, crystal structure and plant growth regulatory activity of 1-(3-Amino-[1][2][5]triazol-1-yl)-3, 3-dimethyl-butan-2-one. (URL: [Link])

  • Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). (URL: [Link])

  • Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. (URL: [Link])

  • Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta. (URL: [Link])

  • Prenyl acetate (CAS N° 1191-16-8). (URL: [Link])

  • Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta. (URL: [Link])

  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. (URL: [Link])

  • Characterisation of Antennal Sensilla and Electroantennography Responses of the Dung Beetles Bubas bison, Onitis aygulus and Geotrupes spiniger (Coleoptera: Scarabaeoidea) to Dung Volatile Organic Compounds. (URL: [Link])

  • Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta. (URL: [Link])

Sources

Comparative

Stability Profile of 1,3-Dimethylbut-3-enyl Acetate: A Comparative Technical Guide

Executive Summary & Molecule Identification In the landscape of fragrance and intermediate synthesis, 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate) occupies a unique stability niche. Unlike its n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

In the landscape of fragrance and intermediate synthesis, 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate) occupies a unique stability niche. Unlike its notorious allylic counterparts (e.g., Linalyl Acetate), this compound features a homoallylic architecture. This structural distinction confers superior hydrolytic and thermal stability compared to allylic esters, while retaining the reactive versatility of a terminal alkene.

This guide provides a rigorous stability comparison against industry-standard benchmarks, supported by mechanistic analysis and experimental protocols.

Compound Profile
  • Common Name: 1,3-Dimethylbut-3-enyl acetate[1]

  • IUPAC Name: 4-methylpent-4-en-2-yl acetate[1]

  • CAS Number: 1178930-7 (Isomer specific) / General Ref: 108-84-9 (Saturated analog for baseline)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Structural Feature: Secondary Ester, Homoallylic double bond (Terminal).

Structural Basis of Stability

To predict performance, we must analyze the electronic and steric environment of the ester bond.

The Homoallylic Advantage

The critical differentiator is the position of the double bond relative to the ester oxygen.

  • Allylic Esters (e.g., Linalyl Acetate): The leaving group (carboxylate) is attached to a carbon adjacent to a double bond. Upon hydrolysis/ionization, the resulting carbocation is resonance-stabilized, lowering the activation energy for degradation (S

    
    1 / E1 pathways).
    
  • Homoallylic Esters (1,3-Dimethylbut-3-enyl acetate): The double bond is separated by a methylene bridge (

    
    ). The inductive electron-withdrawing effect of the alkene is dampened, and direct resonance stabilization of the carbocation is absent. Consequently, the hydrolysis mechanism follows a standard B
    
    
    
    (base-catalyzed) or A
    
    
    (acid-catalyzed) pathway, requiring significantly higher energy than the allylic rearrangement observed in Linalyl Acetate.
Steric Hindrance
  • Secondary vs. Tertiary: 1,3-Dimethylbut-3-enyl acetate is a secondary ester. It is more sterically hindered than primary esters (e.g., Geranyl Acetate) but significantly less hindered than tertiary esters (e.g., Linalyl Acetate). This provides a "Goldilocks" zone: stable enough to resist spontaneous hydrolysis, but accessible enough for controlled enzymatic cleavage if desired.

Comparative Stability Analysis

We compare 1,3-Dimethylbut-3-enyl acetate against three distinct classes of analogs to contextualize its performance.

Comparators:

  • Linalyl Acetate: (Tertiary Allylic) - High Instability Benchmark

  • Prenyl Acetate: (Primary Allylic) - Rearrangement Prone

  • 1,3-Dimethylbutyl Acetate: (Saturated) - High Stability Benchmark

Table 1: Comparative Stability Matrix
Feature1,3-Dimethylbut-3-enyl Acetate Linalyl Acetate 1,3-Dimethylbutyl Acetate
Structure Class Secondary HomoallylicTertiary AllylicSecondary Saturated
Hydrolysis Risk (pH 7) LowModerate (Autocatalytic)Negligible
Acid Sensitivity Moderate (Isomerization risk)High (Rapid rearrangement)Low
Oxidation Potential Moderate (Terminal alkene)High (Hydroperoxide formation)Low
Thermal Stability Stable < 150°CDecomposes > 100°CStable < 180°C
Dominant Degradation Ester HydrolysisAllylic Rearrangement / EliminationEster Hydrolysis
Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways. Note how Linalyl acetate enters a resonance-stabilized carbocation cycle, whereas 1,3-Dimethylbut-3-enyl acetate follows a linear hydrolysis path.

StabilityPathways cluster_0 Homoallylic Pathway (1,3-Dimethylbut-3-enyl acetate) cluster_1 Allylic Pathway (Linalyl Acetate) CompoundA 1,3-Dimethylbut-3-enyl Acetate InterA Tetrahedral Intermediate CompoundA->InterA Slow Hydrolysis (pH dependent) ProductA1 4-methylpent-4-en-2-ol InterA->ProductA1 ProductA2 Acetic Acid InterA->ProductA2 CompoundB Linalyl Acetate CarboB Allylic Carbocation (Resonance Stabilized) CompoundB->CarboB Fast Ionization (Acid/Heat) ProductB1 Linalool CarboB->ProductB1 + H2O ProductB2 Myrcene/Ocimene (Elimination) CarboB->ProductB2 - H+ ProductB3 Geranyl/Neryl Acetate (Rearrangement) CarboB->ProductB3 + AcO-

Figure 1: Mechanistic comparison showing the direct hydrolysis of the homoallylic ester versus the complex ionization/rearrangement manifold of the allylic ester.

Experimental Validation Protocols

To validate these claims in your specific matrix, we recommend the following "Self-Validating" protocols. These are designed to differentiate between oxidative degradation and hydrolytic cleavage.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis.
  • Preparation: Prepare a 10 mM solution of the analyte in a mixture of Acetonitrile:Buffer (50:50 v/v).

    • Buffers: pH 2.0 (Phosphate), pH 7.0 (Phosphate), pH 10.0 (Borate).

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C in sealed amber vials.

  • Sampling: Aliquot 500 µL at

    
     hours.
    
  • Quenching: Immediately dilute with cold Isopropanol (to stop hydrolysis) containing an internal standard (e.g., Dodecane).

  • Analysis: GC-FID or GC-MS.

    • Monitor: Loss of parent peak area vs. Internal Standard.

    • Check: Appearance of 4-methylpent-4-en-2-ol.

Data Interpretation:

  • Plot

    
     vs. time.
    
  • A linear plot confirms first-order kinetics.

  • Expectation: 1,3-Dimethylbut-3-enyl acetate should show

    
     degradation at pH 7/40°C over 72h, whereas Linalyl Acetate will show significant degradation (>15%) and isomer formation.
    
Protocol B: Oxidative Stability (The "Rancimat" Analog)

Objective: Assess the vulnerability of the terminal alkene to oxidation.

  • Setup: Place 5g of neat compound in a reaction vessel.

  • Stress: Bubble clean, dry air (10 L/h) through the liquid at 80°C for 24 hours.

  • Analysis:

    • Peroxide Value (PV): Titration with sodium thiosulfate/iodide.

    • GC-MS: Look for epoxide formation (1,2-epoxy-4-methylpentan-2-yl acetate).

  • Comparison: Run parallel with Linalyl Acetate .

    • Expectation: Linalyl Acetate rapidly forms hydroperoxides (PV > 100 meq/kg). 1,3-Dimethylbut-3-enyl acetate will show significantly lower PV accumulation due to the lower stability of primary/secondary radicals compared to the tertiary allylic radicals formed in Linalyl acetate.

Technical Recommendations for Handling

Based on the stability profile, the following handling procedures are recommended for drug development and formulation:

  • pH Range: Optimal stability is maintained between pH 4.5 - 7.5 . Avoid strong mineral acids which may catalyze the migration of the double bond into conjugation (forming the more stable, but chemically different, prenyl-like isomer).

  • Antioxidants: While more stable than allylics, the terminal alkene is susceptible to radical attack. Addition of BHT (0.05%) or Tocopherol is recommended for long-term storage > 6 months.

  • Thermal Processing: The compound is stable under standard reflux conditions (<100°C) for short durations. For high-temperature processes (>150°C), use an inert atmosphere (N

    
    ) to prevent polymerization of the terminal alkene.
    

References

  • Hydrolysis Kinetics of Esters

    • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[2] (Establishes baseline BAc2 hydrolysis rates for secondary esters).

  • Raguso, R. A., & Pellmyr, O. (1998). Dynamic headspace analysis of floral volatiles: a comparison of methods. Oikos, 238-254.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Safety & Toxicology Data

    • PubChem.[1] (n.d.). Compound Summary for CID 11789307, 2-methylpent-4-en-2-yl Acetate. National Library of Medicine (US). Retrieved from [Link]

  • Fragrance Material Safety

    • RIFM (Research Institute for Fragrance Materials). (2024).[2][3][4] Safety Assessment of Linalyl Acetate. Elsevier. (Provides comparative oxidation data for allylic acetates).

Sources

Validation

Cost-benefit analysis of different "1,3-Dimethylbut-3-enyl acetate" synthesis methods

The following guide provides a rigorous cost-benefit and technical analysis of synthesis methods for 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate; CAS: 67845-37-8). This guide is structured for r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit and technical analysis of synthesis methods for 1,3-Dimethylbut-3-enyl acetate (IUPAC: 4-methylpent-4-en-2-yl acetate; CAS: 67845-37-8).

This guide is structured for researchers and process chemists requiring actionable data on yield, stereoselectivity, and scalability.

CAS: 67845-37-8 | Molecular Formula: C8H14O2 Application: Fragrance ingredients (fruity/green notes), chiral intermediates for agrochemicals.

Executive Summary

The synthesis of 1,3-dimethylbut-3-enyl acetate presents a classic process chemistry trade-off between cost-efficiency and stereochemical precision .

  • Method A (Chemical Acetylation) is the industry standard for commodity-grade production, offering the lowest cost per kilogram but lacking enantioselectivity.

  • Method B (Enzymatic Resolution) is the requisite route for high-value applications requiring optical purity (>99% e.e.), albeit at a higher reagent cost and lower theoretical yield.

  • Method C (De Novo Ene-Assembly) represents a vertically integrated approach starting from petrochemical feedstocks, suitable for bulk manufacturing facilities.

Performance Comparison Matrix
MetricMethod A: Chemical AcetylationMethod B: Enzymatic ResolutionMethod C: De Novo Ene-Assembly
Primary Reagents Alcohol precursor, Ac₂O, Pyridine/H⁺Racemic Alcohol, Vinyl Acetate, LipaseIsobutylene, Acetaldehyde, Ac₂O
Yield (Isolated) 92 - 96%45 - 48% (Theoretical Max 50%)60 - 70% (Overall)
Stereoselectivity Racemic (0% e.e.)High (>99% e.e.)[1]Racemic
E-Factor (Waste) High (Acid waste/Solvent)Low (Green chemistry)Moderate (Thermal energy intensive)
Cost Profile Low (Commodity)High (Premium)Low (Bulk Scale Only)
Scalability Excellent (Linear)Good (Batch/Flow)Excellent (Continuous)

Method A: Chemical Acetylation (The Baseline Protocol)

Best for: Commodity production where chirality is irrelevant.

Mechanism & Rationale

This method utilizes nucleophilic acyl substitution on the parent alcohol, 4-methylpent-4-en-2-ol . The use of acetic anhydride (


) with a nucleophilic catalyst (DMAP) or base (Pyridine) drives the equilibrium to completion faster than Fischer esterification.

Critical Consideration: The terminal alkene is sensitive to strong cationic conditions which can induce polymerization or migration of the double bond. Therefore, base-catalyzed acetylation is preferred over strong mineral acid catalysis.

Experimental Protocol
  • Setup: Charge a 3-neck reactor with 4-methylpent-4-en-2-ol (1.0 equiv) and Dichloromethane (DCM) (5 volumes).

  • Activation: Add Pyridine (1.2 equiv) and DMAP (0.05 equiv) at 0°C.

  • Addition: Dropwise add Acetic Anhydride (1.1 equiv) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to 25°C and stir for 4 hours. Monitor by TLC or GC (Disappearance of alcohol peak).

  • Quench: Add saturated

    
     solution to neutralize acetic acid byproducts.
    
  • Workup: Extract organic layer, wash with 1N HCl (to remove pyridine), brine, and dry over

    
    .
    
  • Purification: Vacuum distillation (bp approx. 60-65°C at 10 mmHg).

Method B: Biocatalytic Kinetic Resolution (The Chiral Route)

Best for: High-value fragrance isolates or chiral pharmaceutical building blocks.

Mechanism & Rationale

This method exploits the enantioselectivity of Candida antarctica Lipase B (CAL-B) .[2] The enzyme selectively transesterifies one enantiomer (typically the (


)-alcohol) using an irreversible acyl donor (Vinyl Acetate), leaving the (

)-alcohol unreacted.

Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction and driving equilibrium forward.

Experimental Protocol
  • Setup: In a flask, dissolve racemic 4-methylpent-4-en-2-ol (1.0 equiv) in MTBE or Hexane (10 volumes).

  • Catalyst Loading: Add Novozym 435 (immobilized CAL-B, 20 mg per mmol substrate).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Incubation: Shake/stir at 30°C at 200 rpm.

  • Monitoring: Monitor e.e. via Chiral GC (e.g., Cyclodex-B column). Stop reaction when conversion reaches exactly 50% (typically 24-48 hours).

  • Separation: Filter off the enzyme (can be recycled).

  • Purification: Separate the formed (R)-Acetate from the unreacted (S)-Alcohol via flash chromatography or fractional distillation (boiling point difference is significant).

Method C: De Novo Carbonyl-Ene Assembly

Best for: Vertical integration from petrochemical feedstocks.

Mechanism & Rationale

This route synthesizes the alcohol skeleton from scratch using a Carbonyl-Ene Reaction between Isobutylene and Acetaldehyde . This is an atom-economical reaction that forms the C-C bond and the allylic alcohol functionality in one step, followed by acetylation.

Workflow Visualization (DOT)

EneSynthesis Iso Isobutylene (C4H8) EneRxn Thermal Ene Reaction (300°C / High Pressure) Iso->EneRxn Ace Acetaldehyde (C2H4O) Ace->EneRxn Alcohol 4-Methylpent-4-en-2-ol (Intermediate) EneRxn->Alcohol C-C Bond Formation Acetylation Acetylation (Ac2O / Catalyst) Alcohol->Acetylation Product 1,3-Dimethylbut-3-enyl Acetate (Final Product) Acetylation->Product Esterification

Figure 1: Industrial De Novo synthesis pathway utilizing the Carbonyl-Ene reaction.

Technical Notes for Method C
  • Reactor: Requires a high-pressure autoclave or continuous flow tube reactor.

  • Conditions: 250°C - 300°C without catalyst (thermal) or 0°C - 25°C with Lewis Acid (

    
    , 
    
    
    
    ).
  • Selectivity: The thermal method is cleaner but energy-intensive. Lewis acids can cause isomerization of the double bond to the internal position (conjugation), which is an impurity in this context.

Decision Logic for Process Selection

The following diagram illustrates the decision-making process for selecting the optimal synthesis route based on laboratory or industrial constraints.

DecisionMatrix Start Start: Define Requirement IsChiral Is Optical Purity Required? Start->IsChiral Scale Production Scale? IsChiral->Scale No (Racemic OK) MethodB Method B: Enzymatic Resolution IsChiral->MethodB Yes (>99% e.e.) MethodA Method A: Chemical Acetylation Scale->MethodA Lab/Pilot (<100 kg) MethodC Method C: De Novo Ene-Synthesis Scale->MethodC Industrial Bulk (>1 Ton)

Figure 2: Decision matrix for selecting the synthesis route based on chirality and scale.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Lipase Catalysis

    • Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Carbonyl-Ene Reaction

    • Snider, B. B. (1980). Lewis-acid-catalyzed ene reactions. Accounts of Chemical Research.

  • Industrial Fragrance Synthesis

    • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Context on allylic ester production).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1,3-Dimethylbut-3-enyl Acetate

The primary hazards associated with this class of unsaturated esters are flammability and irritation to the skin, eyes, and respiratory system.[1][2][3] This guide is structured to provide a comprehensive framework for m...

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with this class of unsaturated esters are flammability and irritation to the skin, eyes, and respiratory system.[1][2][3] This guide is structured to provide a comprehensive framework for mitigating these risks through proper personal protective equipment (PPE), handling procedures, and emergency preparedness.

Hazard Assessment and Analogue-Based Safety Profile

Given the absence of a dedicated SDS for 1,3-Dimethylbut-3-enyl acetate, we have constructed a safety profile based on the known hazards of analogous compounds. This approach allows us to anticipate potential risks and establish appropriate safety measures.

Hazard Category Anticipated Risk Based on Structural Analogues Rationale and Supporting Evidence
Flammability Highly Flammable LiquidEsters and unsaturated hydrocarbons, such as 4-Methyl-2-pentanone and cis-4-Methyl-2-pentene, are known to be flammable with low flash points.[1][2] The presence of a double bond and an acetate group in 1,3-Dimethylbut-3-enyl acetate suggests a significant fire hazard.
Skin Irritation Causes skin irritation.Structurally related compounds like cis-4-Methyl-2-pentene are known skin irritants.[1] Repeated exposure to acetates can also lead to skin dryness or cracking.[2]
Eye Irritation Causes serious eye irritation.Analogous compounds, including 4-Methyl-2-pentanone and methyl acetate, are recognized as serious eye irritants.[2][4]
Respiratory Irritation May cause respiratory irritation.Inhalation of vapors from similar compounds can irritate the respiratory tract.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 1,3-Dimethylbut-3-enyl acetate.

Protection Type Specific Recommendations Justification
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can lead to irritation.[1][4] Gloves should be inspected before each use and replaced if damaged.
Body Protection Flame-retardant lab coat.Provides a barrier against accidental spills and protects from the flammable nature of the compound.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of vapors, which can cause respiratory irritation.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the safe handling, storage, and disposal of 1,3-Dimethylbut-3-enyl acetate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe storage_cabinet Store in Flammable Liquids Cabinet cleanup_remove_ppe->storage_cabinet Final Step storage_conditions Away from Heat and Ignition Sources storage_cabinet->storage_conditions

Caption: Workflow for Safe Handling of 1,3-Dimethylbut-3-enyl Acetate.

Experimental Protocols

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a flame-retardant lab coat, chemical safety goggles, and closed-toe shoes.

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has adequate airflow.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

2. Handling:

  • Chemical Transfer: All transfers of 1,3-Dimethylbut-3-enyl acetate should be conducted within a certified chemical fume hood to control vapor exposure.[5]

  • Grounding: Use non-sparking tools and ensure that containers are grounded and bonded during transfer to prevent static discharge, which could ignite the flammable liquid.[5][6]

  • Experimental Use: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.[6]

  • Securing the Chemical: After use, ensure the container is tightly sealed to prevent the escape of vapors.

3. Cleanup and Disposal:

  • Work Area Decontamination: Clean the work area thoroughly after each use.

  • Waste Disposal: Dispose of waste materials, including contaminated consumables, in a clearly labeled hazardous waste container designated for flammable liquids.[7] Do not dispose of with household garbage or pour down the drain.[7]

  • PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream. Wash hands thoroughly after handling the chemical.

4. Storage:

  • Flammable Liquids Cabinet: Store 1,3-Dimethylbut-3-enyl acetate in a designated flammable liquids storage cabinet.[5]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5][6]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

Emergency Situation Immediate Action Plan
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
Spill Evacuate the area. Use appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[1]

By adhering to these guidelines, researchers can confidently and safely handle 1,3-Dimethylbut-3-enyl acetate, fostering a secure environment for scientific advancement.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-4-Methyl-2-pentene, 99%. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2003, June). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]

  • OccuSafe Industrial Hygiene Consulting. (2023, December 17). Acetates. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

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